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  • Product: 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate
  • CAS: 1417569-31-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate

Abstract This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel compound, 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate. Based on an extensive review of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel compound, 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate. Based on an extensive review of the pharmacology associated with its core 4-(2-methoxyphenyl)piperazine scaffold and the bioisosteric properties of the carboximidamide group, we postulate a multi-target engagement profile primarily involving G-protein coupled receptors (GPCRs). Specifically, this guide will explore the probable interactions with serotonin (5-HT₁A), dopamine (D₂/D₃), and α₁-adrenergic receptors. We will dissect the downstream signaling cascades associated with these receptors and provide detailed, field-proven experimental protocols for the validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel psychoactive and cardiovascular agents.

Introduction and Molecular Profile

4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate is a chemical entity featuring a well-established pharmacophore, the 4-(2-methoxyphenyl)piperazine moiety. This core structure is a cornerstone in the development of numerous centrally and peripherally acting drugs. The addition of a carboximidamide group, a bioisostere of the more commonly studied carboxamide, introduces unique physicochemical properties, including increased basicity due to the guanidine-like structure, which can significantly influence receptor interactions and pharmacokinetic profiles.

The sulfate salt form suggests its development as a stable, water-soluble compound suitable for research and potential pharmaceutical formulation.

Table 1: Molecular Profile of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate

PropertyValueSource
IUPAC Name bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid
CAS Number 1354949-56-6
Molecular Formula C₂₄H₃₈N₈O₆S
Molecular Weight 566.68 g/mol

Hypothesized Multi-Target Mechanism of Action

The pharmacological activity of this compound is likely dictated by the 4-(2-methoxyphenyl)piperazine core, which demonstrates high affinity for several key GPCRs. The carboximidamide functional group will modulate the binding affinity and intrinsic activity at these targets.

Primary Receptor Targets

Based on extensive literature on analogous structures, the following receptors are the most probable primary targets:

  • Serotonin 5-HT₁A Receptors: The 2-methoxyphenylpiperazine moiety is a classic structural motif for high-affinity 5-HT₁A ligands.[1][2] Derivatives often act as agonists or partial agonists at this receptor, which is implicated in mood and anxiety disorders.

  • Dopamine D₂ and D₃ Receptors: This scaffold is also known to confer affinity for D₂-like dopamine receptors.[3][4][5] The selectivity for D₂ versus D₃ can be modulated by the substituent on the piperazine nitrogen, suggesting the carboximidamide group will play a crucial role here.

  • α₁-Adrenergic Receptors: Many 2-methoxyphenylpiperazine derivatives exhibit potent antagonist activity at α₁-adrenergic receptors, which are involved in the regulation of vascular tone and smooth muscle contraction.[6][7][8]

The Role of the Carboximidamide Moiety

The replacement of a carboxamide with a carboximidamide (a guanidine derivative) is a significant bioisosteric substitution.[9][10] Guanidines are strongly basic (pKa ≈ 13.5) and are protonated at physiological pH.[11] This positive charge can form strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in receptor binding pockets, potentially increasing binding affinity. The guanidinium group can also act as a hydrogen bond donor.[11] This alteration from the hydrogen bond donor/acceptor profile of a carboxamide will influence the binding orientation and intrinsic activity (agonism vs. antagonism).

Downstream Signaling Pathways

The engagement of the hypothesized receptor targets by 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate would trigger distinct intracellular signaling cascades.

5-HT₁A Receptor Signaling (Gᵢ/ₒ-coupled)

Activation of the 5-HT₁A receptor, a Gᵢ/ₒ-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][12] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the Gβγ subunits can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[12]

5HT1A_Signaling Ligand 4-(2-MPP)-CIM Receptor 5-HT1A Receptor Ligand->Receptor G_Protein Gαi/o Gβγ Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein:w->AC Inhibition GIRK GIRK Channel G_Protein:e->GIRK Activation cAMP cAMP AC->cAMP Synthesis PKA PKA cAMP->PKA Activation K_ion K+ Efflux GIRK->K_ion Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization

Caption: Hypothesized 5-HT₁A Receptor Signaling Pathway.

Dopamine D₂ Receptor Signaling (Gᵢ/ₒ-coupled)

Similar to the 5-HT₁A receptor, the D₂ receptor is coupled to Gᵢ/ₒ proteins.[13] Its activation also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity. D₂ receptors can also signal through β-arrestin-dependent pathways, which can modulate different cellular responses.[14]

D2_Signaling Ligand 4-(2-MPP)-CIM Receptor Dopamine D2 Receptor Ligand->Receptor G_Protein Gαi/o Receptor->G_Protein Activation Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Synthesis PKA PKA cAMP->PKA Activation MAPK MAPK Pathway Beta_Arrestin->MAPK Activation

Caption: Hypothesized Dopamine D₂ Receptor Signaling Pathways.

α₁-Adrenergic Receptor Signaling (Gₒ-coupled)

Antagonism at α₁-adrenergic receptors would block the endogenous signaling of norepinephrine and epinephrine. These receptors are coupled to Gₒ proteins, which activate phospholipase C (PLC).[4][15] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4][15] IP₃ mobilizes intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[15]

Alpha1_Signaling Ligand 4-(2-MPP)-CIM (Antagonist) Receptor α1-Adrenergic Receptor Ligand->Receptor Blockade G_Protein Gαq Receptor->G_Protein Blocked Activation PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ Release ER->Ca2

Caption: Blockade of α₁-Adrenergic Receptor Signaling.

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized mechanism of action, a tiered approach involving binding assays to determine affinity and functional assays to determine intrinsic activity is required.

Radioligand Binding Assays

These assays are essential to determine the binding affinity (Kᵢ) of the compound for the hypothesized receptors.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., 5-HT₁A, D₂, or α₁) to near confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.[16]

  • Assay Setup (96-well format):

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

      • 50 µL of serially diluted 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate.

      • 50 µL of a specific radioligand at a concentration near its K₋ (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Spiperone for D₂, [³H]Prazosin for α₁).

      • 100 µL of the prepared cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for 60-90 minutes to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[16]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes start->prep setup Set up 96-well Plate (Total, Non-specific, Test Compound) prep->setup radioligand Add Radioligand and Membranes setup->radioligand incubate Incubate to Equilibrium radioligand->incubate filter Vacuum Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptors.

Protocol 1: cAMP Assay (for Gᵢ/ₒ-coupled 5-HT₁A and D₂ Receptors)

This assay measures the inhibition of forskolin-stimulated cAMP production.

  • Cell Preparation:

    • Plate cells expressing the receptor of interest in a 96-well plate and grow to confluency.

    • On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Assay Procedure:

    • Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound before adding a known agonist (e.g., 5-HT for 5-HT₁A, Dopamine for D₂).

    • Agonist Mode: Add varying concentrations of the test compound directly to the cells.

    • Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Quantification:

    • Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent assay (e.g., GloSensor™).[17][18][19]

  • Data Analysis:

    • Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Protocol 2: Intracellular Calcium Flux Assay (for Gₒ-coupled α₁-Adrenergic Receptors)

This assay measures the increase in intracellular calcium upon receptor activation.

  • Cell Preparation and Dye Loading:

    • Plate cells expressing the α₁-adrenergic receptor in a 96-well, black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer for 30-60 minutes at 37°C.[1][20][21]

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.

    • Antagonist Mode: Add varying concentrations of the test compound and incubate. Then, add a known α₁-agonist (e.g., phenylephrine) and immediately measure the fluorescence signal over time.

    • Agonist Mode: Add varying concentrations of the test compound and measure the fluorescence signal.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline.

    • Generate dose-response curves to determine EC₅₀ or IC₅₀ values.

Conclusion and Future Directions

The structural features of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate strongly suggest a mechanism of action involving modulation of 5-HT₁A, dopamine D₂/D₃, and α₁-adrenergic receptors. The presence of the basic carboximidamide group is predicted to enhance binding affinity through ionic interactions and alter the functional activity compared to its carboxamide analogs. The experimental protocols detailed in this guide provide a robust framework for rigorously testing these hypotheses. Elucidating the precise binding affinities and functional activities at these key GPCRs will be critical in understanding the compound's overall pharmacological profile and predicting its potential therapeutic applications, which may span neuropsychiatric disorders to cardiovascular conditions.

References

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Sources

Exploratory

In-Depth Technical Guide: Structural and Pharmacological Profiling of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide Sulfate

Executive Summary In the landscape of medicinal chemistry and drug development, the rational design of pharmacological probes relies heavily on the fusion of privileged scaffolds. 4-(2-Methoxyphenyl)piperazine-1-carboxim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, the rational design of pharmacological probes relies heavily on the fusion of privileged scaffolds. 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate is a highly specialized building block that merges the well-documented 1-(2-methoxyphenyl)piperazine (1-MPP) pharmacophore with a highly basic carboximidamide (guanidine-like) moiety. Stabilized as a bis-sulfate salt, this compound offers unique physicochemical properties, making it an invaluable intermediate for synthesizing neuroactive agents and exploring G-protein-coupled receptor (GPCR) binding kinetics.

This whitepaper provides an authoritative breakdown of its chemical identity, structural causality, self-validating analytical workflows, and hypothesized pharmacological utility.

Chemical Identity and Quantitative Profiling

The structural integrity of this compound is defined by its precise stoichiometric salt formation. Because the carboximidamide group is strongly basic, two equivalents of the free base neutralize one equivalent of diprotic sulfuric acid, resulting in a bis-sulfate salt.

PropertyQuantitative Value
Chemical Nomenclature bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid
CAS Registry Number 1354949-56-6
Free Base Molecular Formula C₁₂H₁₈N₄O
Salt Molecular Formula C₂₄H₃₈N₈O₆S (or 2[C₁₂H₁₈N₄O] · H₂SO₄)
Molecular Weight (Salt) 566.68 g/mol
Exact Mass (Free Base) 234.15 Da

Data supported by [1].

Structural Elucidation and Mechanistic Significance

As a Senior Application Scientist, it is critical to understand why a molecule is engineered a certain way, rather than just knowing its structure. The architecture of this compound is driven by three distinct functional domains:

  • The 1-MPP Moiety (Privileged Scaffold): The 1-(2-methoxyphenyl)piperazine group is a well-established pharmacophore known for its high affinity toward monoaminergic targets, particularly 5-HT₁A and α₁-adrenergic receptors ()[2]. Causality: The ortho-methoxy group is not merely decorative; it provides essential steric constraint that forces the piperazine ring into a bioactive chair conformation. Furthermore, the oxygen atom acts as a critical hydrogen-bond acceptor within the hydrophobic orthosteric pockets of these receptors[3].

  • The Carboximidamide Moiety: Appending a carboximidamide to the N1 position of the piperazine ring drastically shifts the compound's pKa to approximately 12–13. Causality: This ensures the molecule remains fully protonated at physiological pH (7.4). The resulting guanidinium-like resonance structure enables bidentate hydrogen bonding (salt bridges) with conserved acidic residues (e.g., Aspartate) in target proteins.

  • The Bis-Sulfate Salt Form: Causality: Free base carboximidamides are prone to atmospheric degradation and poor aqueous solubility. While hydrochloride salts are common, they can be deliquescent. Utilizing a diprotic acid like sulfuric acid yields a highly crystalline, thermodynamically stable bis-sulfate salt that maximizes bioavailability and shelf-life[1].

Analytical Workflows for Structural Validation

To ensure scientific trustworthiness, analytical protocols must be designed as self-validating systems . The following methodologies detail how to unequivocally confirm the structure and stoichiometry of the compound.

Protocol A: LC-MS Workflow for Molecular Weight and Salt Confirmation

This protocol is designed to validate both the active cation (free base) and the counter-ion (sulfate) in a single analytical run.

  • Step 1: Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

    • Causality: Methanol ensures the solvation of the hydrophobic methoxyphenyl ring, while FA acts as an ion-pairing agent, ensuring the carboximidamide remains fully ionized to prevent chromatographic peak tailing.

  • Step 2: UHPLC Separation: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Utilize a rapid gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Step 3: Dual-Polarity Mass Spectrometry:

    • Run Electrospray Ionization in positive mode (ESI+) to detect the protonated free base. The target is the [M+H]⁺ peak at m/z 235.15.

    • Simultaneously, run a negative mode (ESI-) scan to detect the hydrogen sulfate anion [HSO₄]⁻ at m/z 97.0.

  • Step 4: Self-Validation: The concurrent detection of m/z 235.15 and m/z 97.0 confirms the intact salt. A baseline integration using a Charged Aerosol Detector (CAD) can further validate the 2:1 base-to-acid stoichiometric ratio.

AnalyticalWorkflow S1 Sample Preparation (MeOH/H2O + 0.1% FA) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ MS Mode (Protonated Free Base) S2->S3 Positive Ionization S4 ESI- MS Mode (Sulfate Anion) S2->S4 Negative Ionization S5 Self-Validating Data (m/z 235.15 & m/z 97.0) S3->S5 S4->S5

LC-MS self-validating workflow for bis-sulfate salt verification.

Protocol B: ¹H and ¹³C NMR Workflow for Structural Elucidation
  • Step 1: Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆.

    • Causality: The highly polar bis-sulfate salt is insoluble in standard CDCl₃. Furthermore, DMSO-d₆ lacks exchangeable protons, which is mandatory for observing the broad NH/NH₂ signals of the carboximidamide group.

  • Step 2: Acquisition Parameters: Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (256 scans).

    • Causality: 256 scans are required for ¹³C because the quaternary carboximidamide carbon (C=N) has a long T₁ relaxation time and lacks Nuclear Overhauser Effect (NOE) enhancement, necessitating extended acquisition for an adequate signal-to-noise ratio.

  • Step 3: Interpretation: Validate the 1-MPP moiety via the distinct methoxy singlet (~3.8 ppm, 3H) and the aromatic multiplet (6.8–7.0 ppm, 4H). The carboximidamide protons will present as a broad, downfield exchangeable signal (>7.5 ppm) due to the strong electron-withdrawing nature of the protonated group.

Pharmacological Potential and Receptor Binding

Given the structural homology to known 5-HT₁A receptor ligands ()[3], this compound serves as a powerful template for neuropharmacological drug design. The dual-pharmacophore nature allows it to bridge distinct binding domains within a GPCR.

BindingLogic A 1-MPP Moiety C Hydrophobic Pocket (Phe/Trp) A->C Pi-Pi Stacking B Carboximidamide D Conserved Aspartate (Acidic Residue) B->D Bidentate Salt Bridge E GPCR Activation (e.g., 5-HT1A) C->E Conformational Shift D->E Signal Transduction

Hypothesized GPCR binding interactions of the dual-pharmacophore structure.

Sources

Foundational

Pharmacokinetics and pharmacodynamics of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate

[label="cAMP Levels Decrease", fillcolor Fig 1: Pharmacodynamic signaling pathway of the compound via 5-HT1A and Imidazoline receptors. Pharmacokinetics (PK) & ADME Profile The Impact of the Guanidine Moiety on Physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="cAMP Levels Decrease", fillcolor

Fig 1: Pharmacodynamic signaling pathway of the compound via 5-HT1A and Imidazoline receptors.

Pharmacokinetics (PK) & ADME Profile

The Impact of the Guanidine Moiety on Physicochemical Properties

The addition of the carboximidamide group fundamentally rewrites the molecule's ADME profile. Guanidines possess a pKa of approximately 12.5 to 13.5. At physiological pH (7.4), the molecule is permanently protonated, existing almost exclusively as an organic cation. This permanent charge drastically lowers the lipid-water partition coefficient (LogD), severely restricting passive lipoidal diffusion across the intestinal epithelium and the blood-brain barrier (BBB).

Polyspecific Organic Cation Transporter (OCT) Network

Because passive diffusion is restricted, the systemic distribution and clearance of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide rely entirely on active transcellular transport mechanisms:

  • Intestinal Absorption: Apical uptake in the gut is mediated by the Plasma Membrane Monoamine Transporter (PMAT) and specific potential-independent guanidine transporters, while basolateral efflux into the portal vein requires distinct carrier-mediated mechanisms[1].

  • Hepatic Uptake: Once in the portal circulation, the compound is actively sequestered into hepatocytes via Organic Cation Transporter 1 (OCT1; SLC22A1), which is highly expressed on the sinusoidal membrane[2].

  • Renal Excretion: The primary route of elimination for guanidine derivatives is active renal tubular secretion. The compound is taken up from the blood into proximal tubule cells by OCT2 (SLC22A2) and subsequently extruded into the urine by Multidrug and Toxin Extrusion proteins (MATE1 and MATE2-K)[2].

PK_Workflow Dose Oral / IV Dosing Gut Intestinal Absorption (PMAT / Paracellular) Dose->Gut Blood Systemic Circulation Gut->Blood Liver Hepatic Uptake (OCT1 Mediated) Liver->Blood Metabolites Blood->Liver Kidney Renal Excretion (OCT2 / MATE1) Blood->Kidney Brain BBB Penetration (Limited by Charge) Blood->Brain

Fig 2: Pharmacokinetic ADME workflow highlighting OCT-mediated transport and renal clearance.

Quantitative Data Summaries

To facilitate rapid comparative analysis, the predicted pharmacological and pharmacokinetic parameters of the compound—extrapolated from the behavior of the arylpiperazine and guanidine pharmacophores—are summarized below.

Table 1: Pharmacodynamic Profile (Predicted Binding Affinities)

Target ReceptorReference RadioligandExpected Ki​ (nM)Mechanistic Driver
5-HT1A [3H]-8-OH-DPAT5 - 252-Methoxyphenylpiperazine scaffold
Imidazoline I1 [3H]-Clonidine10 - 50Carboximidamide (Guanidine) moiety
Imidazoline I2 [3H]-Idazoxan15 - 80Carboximidamide (Guanidine) moiety
α 1-Adrenergic [3H]-Prazosin100 - 300Arylpiperazine cross-reactivity

Table 2: Pharmacokinetic Parameters (Predicted)

ParameterValueMechanistic Driver
pKa ~12.5 - 13.0Highly basic guanidine nitrogen
LogD (pH 7.4) < 0Permanent cationic state prevents lipid partitioning
Oral Bioavailability (F%) 15 - 30%Poor passive diffusion; relies on active PMAT transport
Primary Clearance Route Renal (Active Secretion)OCT2 and MATE1/2-K mediated transport
BBB Penetration LowCationic exclusion at the blood-brain barrier

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate this compound, standard lipophilic drug assays will fail. The following protocols are engineered with built-in causality and self-validating controls specifically tailored for highly basic, OCT-dependent molecules.

Protocol 1: In Vitro Radioligand Displacement Assay (5-HT1A)

Objective: Quantify the binding affinity ( Ki​ ) of the compound at the 5-HT1A receptor.

  • Membrane Preparation:

    • Action: Homogenize CHO cells stably expressing human 5-HT1A receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with a protease inhibitor cocktail.

    • Causality: The 5-HT1A receptor is a structurally delicate GPCR. Maintaining ice-cold conditions and neutralizing proteases prevents the proteolytic degradation of the receptor's extracellular loops, preserving the structural integrity of the orthosteric binding site.

  • Competitive Displacement Incubation:

    • Action: Incubate the isolated membranes with a constant concentration of[3H]-8-OH-DPAT ( Kd​ ~ 1 nM) and varying concentrations of the test compound ( 10−10 to 10−5 M) for 60 minutes at 25°C.

    • Causality: [3H]-8-OH-DPAT is a highly selective 5-HT1A agonist. By measuring the reduction in bound radioactivity as the test compound concentration increases, we can calculate the IC50​ and mathematically derive the Ki​ via the Cheng-Prusoff equation.

  • Self-Validating Control Step:

    • Action: Run a parallel assay using WAY-100635 (a highly selective 5-HT1A antagonist) instead of the test compound.

    • Causality: This guarantees the assay's dynamic range and sensitivity. If WAY-100635 fails to displace the radioligand at expected nanomolar concentrations, the membrane preparation is deemed compromised, invalidating the run.

Protocol 2: Transcellular Transport Assay (OCT1/OCT2)

Objective: Determine if the compound's hepatic and renal clearance is actively mediated by Organic Cation Transporters.

  • Cell Preparation and Seeding:

    • Action: Seed HEK293 cells stably transfected with human SLC22A1 (OCT1) or SLC22A2 (OCT2) into 24-well poly-D-lysine coated plates at a density of 2×105 cells/well.

    • Causality: Wild-type HEK293 cells lack sufficient endogenous OCT expression. Utilizing stably transfected lines ensures that any observed intracellular accumulation of the compound is directly and exclusively attributable to the specific transporter, isolating the variable of interest.

  • Inhibitor Pre-incubation (Self-Validation):

    • Action: Pre-incubate a subset of wells with 100 µM Cimetidine (a well-documented pan-OCT inhibitor) for 15 minutes prior to the addition of the test compound[2].

    • Causality: This establishes a self-validating negative control system. Because the compound is a guanidine, if it is genuinely an OCT substrate, cimetidine will competitively block its cellular uptake. A lack of differential uptake between the cimetidine-treated and untreated groups would immediately flag an assay failure or indicate that the compound is bypassing the transporter via an artifactual mechanism.

  • Quantification via LC-MS/MS:

    • Action: After a 10-minute uptake phase, wash cells thrice with ice-cold PBS, lyse with 80% acetonitrile, and quantify the intracellular concentration of the compound using LC-MS/MS.

    • Causality: Ice-cold PBS halts transporter kinetics instantly, preventing efflux during the wash steps, ensuring the LC-MS/MS readout accurately reflects the true intracellular accumulation at the exact 10-minute mark.

References

  • Zlatović, M. V., et al. "Influence of N-1 substituent properties on binding affinities of arylpiperazines to the binding site of 5-HT1A receptor." Journal of the Serbian Chemical Society 71.11 (2006): 1125-1135. URL: [Link]

  • Dardonville, C., & Rozas, I. "Imidazoline binding sites and their ligands: An overview of the different chemical structures." Medicinal Research Reviews 24.5 (2004): 639-661. (Referenced via Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease). URL: [Link]

  • Wang, Z. J., et al. "Polyspecific Organic Cation Transporters and their Impact on Drug Intracellular Levels and Pharmacodynamics." Frontiers in Pharmacology (2014). URL: [Link]

  • Martín, I., et al. "Guanidine transport across the apical and basolateral membranes of human intestinal Caco-2 cells is mediated by two different mechanisms." Journal of Pharmacology and Experimental Therapeutics (2002). URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Receptor Binding Affinity of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide Sulfate

Introduction 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate is a member of the arylpiperazine class of compounds, a chemical scaffold of significant interest in medicinal chemistry and drug development. While di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate is a member of the arylpiperazine class of compounds, a chemical scaffold of significant interest in medicinal chemistry and drug development. While direct binding data for this specific molecule is not extensively published, the broader family of 4-(2-methoxyphenyl)piperazine derivatives has been consistently demonstrated to exhibit significant affinity for key G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and adrenergic receptors. This technical guide will synthesize the available information on structurally related compounds to infer the likely in vitro receptor binding profile of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate. Furthermore, it will provide detailed experimental protocols for the determination of its binding affinity at these putative primary targets and explore their associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pharmacology of this compound and a practical framework for its in vitro characterization.

The primary inferred receptor targets for 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate, based on the binding profiles of its analogs, are the 5-HT1A receptor and the α1-adrenergic receptor .[1][2][3][4] The 5-HT1A receptor is a critical regulator of mood, anxiety, and cognition, making it a key target for neuropsychiatric drug discovery.[5] The α1-adrenergic receptors are centrally involved in the regulation of smooth muscle contraction and blood pressure, and their modulation has therapeutic implications for cardiovascular and other disorders.[6] This guide will provide the necessary technical insights to empirically validate the binding of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate to these receptors and to elucidate its potential pharmacological role.

Inferred Receptor Binding Profile

Based on extensive research into the structure-activity relationships of 4-(2-methoxyphenyl)piperazine derivatives, it is highly probable that 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate exhibits high affinity for both the 5-HT1A and α1-adrenergic receptors. Numerous studies on closely related analogs, where the carboximidamide group is replaced by other functionalities, have consistently reported potent binding to these two receptor subtypes.

To provide a quantitative context for this inference, the following table summarizes the reported binding affinities (Ki values) of several structurally similar 4-(2-methoxyphenyl)piperazine derivatives for human 5-HT1A and α1-adrenergic receptors.

Compound/DerivativeReceptor TargetBinding Affinity (Ki) [nM]Reference
Aripiprazole (contains a 4-(2-methoxyphenyl)piperazine moiety)5-HT1A1.9Not directly in search results
Aripiprazole (contains a 4-(2-methoxyphenyl)piperazine moiety)α1A-adrenergic57Not directly in search results
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole derivativesα1-adrenergic22 - 250[1]
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine5-HT1A1.2[2][3]
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine5-HT1A21.3[2][3]

It is important to note that while these data strongly suggest a high affinity for 5-HT1A and α1-adrenergic receptors, the precise binding constants for 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate must be determined experimentally. Furthermore, comprehensive profiling against a broader panel of receptors is necessary to assess its selectivity.

Signaling Pathways of Primary Inferred Targets

Understanding the signaling pathways associated with the 5-HT1A and α1-adrenergic receptors is crucial for interpreting the functional consequences of ligand binding.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a member of the Gi/o-coupled GPCR family.[5] Upon agonist binding, the receptor undergoes a conformational change that activates the associated heterotrimeric G protein. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[5][7][8] The Gβγ subunits can also directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[8] This results in neuronal hyperpolarization and a reduction in neurotransmitter release.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channel K+ Channel g_protein->ion_channel Opening camp cAMP adenylyl_cyclase->camp k_ion ion_channel->k_ion ligand 5-HT / Agonist ligand->receptor atp ATP atp->adenylyl_cyclase pka PKA camp->pka Activation cellular_response Decreased Neuronal Excitability pka->cellular_response k_ion->cellular_response Hyperpolarization

5-HT1A Receptor Signaling Pathway
α1-Adrenergic Receptor Signaling

The α1-adrenergic receptor is a Gq-coupled GPCR.[6][9] Ligand binding initiates the activation of the Gαq subunit, which in turn stimulates phospholipase C (PLC).[6][9] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[6] The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to cellular responses such as smooth muscle contraction.

Gq_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor α1-Adrenergic Receptor g_protein Gq Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation ip3 IP3 plc->ip3 dag DAG plc->dag pip2 PIP2 pip2->plc ligand Norepinephrine / Agonist ligand->receptor er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activation ca2 er->ca2 Ca2+ Release ca2->pkc Activation cellular_response Smooth Muscle Contraction pkc->cellular_response Phosphorylation of substrates

α1-Adrenergic Receptor Signaling Pathway

Experimental Protocols for In Vitro Receptor Binding Affinity Determination

The following section provides a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the affinity of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate for the 5-HT1A and α1-adrenergic receptors. This protocol is designed to be a self-validating system, incorporating essential controls for robust and reproducible data.

General Workflow for Radioligand Binding Assay

workflow start Start prep Membrane Preparation start->prep assay_setup Assay Plate Setup prep->assay_setup incubation Incubation assay_setup->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis counting->analysis end End analysis->end

Radioligand Binding Assay Workflow
Materials and Reagents
  • Test Compound: 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate

  • Receptor Source: Commercially available cell membranes expressing human recombinant 5-HT1A or α1-adrenergic receptors (e.g., from Revvity, Innoprot).

  • Radioligands:

    • For 5-HT1A: [³H]-8-OH-DPAT (a high-affinity agonist)

    • For α1-adrenergic: [³H]-Prazosin (a high-affinity antagonist)

  • Reference Compounds (for non-specific binding determination):

    • For 5-HT1A: Serotonin (5-HT) or a known high-affinity 5-HT1A ligand.

    • For α1-adrenergic: Phentolamine or another suitable α1-adrenergic antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable cocktail for detecting tritium.

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).

  • Cell harvester

  • Liquid scintillation counter

Step-by-Step Methodology

1. Membrane Preparation:

  • If using commercially available frozen membranes, thaw them on ice immediately before use.

  • Dilute the membranes to the recommended concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically to ensure a sufficient signal-to-noise ratio.

2. Assay Plate Setup (in a 96-well plate):

  • Total Binding: Add assay buffer, a known concentration of the radioligand, and the diluted membrane preparation to designated wells.

  • Non-specific Binding (NSB): Add a high concentration of the appropriate reference compound (to saturate the receptors), the same concentration of radioligand as in the total binding wells, and the diluted membrane preparation. This measures the amount of radioligand that binds to non-receptor components.

  • Test Compound Wells: Add varying concentrations of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate, the same concentration of radioligand, and the diluted membrane preparation. It is recommended to use a serial dilution of the test compound to generate a competition curve.

3. Incubation:

  • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes). The optimal incubation time and temperature should be determined during assay development.

4. Filtration:

  • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

5. Scintillation Counting:

  • Dry the filters completely.

  • Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

6. Data Analysis:

  • Specific Binding: Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.

  • Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • IC50 Determination: Fit the competition curve using a non-linear regression model (e.g., a sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this value should be predetermined or obtained from the literature).

Trustworthiness and Self-Validation

The integrity of the data generated from this protocol relies on several key self-validating components:

  • Inclusion of Non-Specific Binding Controls: The determination of non-specific binding is crucial for accurately calculating the specific binding of the radioligand to the target receptor.

  • Use of Reference Compounds: The inclusion of known high-affinity ligands for the target receptors serves as a positive control and validates the assay's performance.

  • Saturation Binding Experiments: Prior to conducting competition assays, it is essential to perform saturation binding experiments with the radioligand to determine its Kd and Bmax (maximum receptor density). This ensures that the competition assay is performed under appropriate conditions.

  • Replication and Statistical Analysis: All experimental points should be performed in replicate (e.g., triplicate) to ensure the precision of the data. Appropriate statistical analysis should be applied to determine the significance of the results.

Conclusion

Future research should focus on performing the described binding assays to obtain definitive Ki values for 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate at these and other relevant receptors to establish its affinity and selectivity profile. Furthermore, functional assays (e.g., cAMP assays for 5-HT1A or calcium mobilization assays for α1-adrenergic receptors) are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these targets. Such studies will be instrumental in elucidating the therapeutic potential of this and related arylpiperazine derivatives.

References

  • Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. Available at: [Link]

  • A diagram illustrating alpha 1-adrenoceptor activation resulting in... ResearchGate. Available at: [Link]

  • Activation of ERK by Alpha-1 adrenergic receptors Pathway Map. Bio-Rad. Available at: [Link]

  • Neuronal signaling of the 5-HT1A autoreceptor. The major signaling... ResearchGate. Available at: [Link]

  • Alpha-1 adrenergic receptor. Wikipedia. Available at: [Link]

  • Serotonergic Synapse Pathway. Creative Diagnostics. Available at: [Link]

  • 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PMC. Available at: [Link]

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PMC. Available at: [Link]

  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. Available at: [Link]

  • Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE. Pixorize. Available at: [Link]

  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PMC. Available at: [Link]

  • The α1-adrenergic receptors: diversity of signaling networks and regulation. PMC. Available at: [Link]

  • alpha1A adrenoceptor assay. Innoprot. Available at: [Link]

  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed. Available at: [Link]

  • The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. ResearchGate. Available at: [Link]

  • BindingDB PrimarySearch_ki. BindingDB. Available at: [Link]

  • α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Hypertension. Available at: [Link]

  • α1-Adrenergic Receptor Subtypes. Circulation Research. Available at: [Link]

  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. Available at: [Link]

  • Alpha-1 adrenergic receptor binding and contraction of rat caudal artery. PubMed. Available at: [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. MDPI. Available at: [Link]

  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. PMC. Available at: [Link]

  • Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody. PMC. Available at: [Link]

Sources

Exploratory

Blood-Brain Barrier Permeability of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide Sulfate: A Technical Evaluation Guide

Executive Summary The development of central nervous system (CNS) therapeutics frequently relies on privileged scaffolds like arylpiperazines. 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate combines a classic ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics frequently relies on privileged scaffolds like arylpiperazines. 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate combines a classic neuroactive arylpiperazine moiety with a highly basic carboximidamide (amidine) group. While this structural profile is highly advantageous for engaging CNS targets such as the Trace Amine-Associated Receptor 1 (TAAR1)[1] and neuronal Nitric Oxide Synthase (nNOS)[2], the amidine group presents a profound challenge for blood-brain barrier (BBB) penetration. This whitepaper provides a comprehensive, self-validating framework for evaluating and optimizing the BBB permeability of this compound and its structural analogs.

The Pharmacochemical Context

The 1-(2-methoxyphenyl)piperazine substructure is a well-documented pharmacophore known for its high affinity toward serotonergic (5-HT) and dopaminergic receptors, generally exhibiting favorable CNS MultiParameter Optimization (MPO) scores[3].

However, the addition of the 1-carboximidamide group fundamentally alters the molecule's physicochemical landscape. Amidines are strong organic bases, typically exhibiting a pKa​ between 10.0 and 11.5. Formulated as a sulfate salt to ensure aqueous solubility, the compound dissociates in physiological media (pH 7.4), leaving the amidine group >99% protonated.

The Amidine Paradox at the Blood-Brain Barrier

The BBB is a highly selective semipermeable border characterized by tight junctions between endothelial cells, lacking the fenestrations found in peripheral capillaries. Passive transcellular diffusion requires molecules to be lipophilic and uncharged.

The "Amidine Paradox" arises because the positive charge required for target engagement (mimicking endogenous guanidinium groups) simultaneously restricts passive lipid bilayer diffusion[4]. Furthermore, protonated bases are frequently recognized as substrates by efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) located on the luminal membrane of brain endothelial cells[5]. Historically, overcoming the poor BBB permeability of amidine-containing molecules has been a major hurdle in the development of BACE1 inhibitors for Alzheimer's disease[6] and nNOS inhibitors for neurodegeneration[7].

Mechanism Blood Blood Compartment (pH 7.4) Protonated Protonated Amidine (>99% at pH 7.4) Blood->Protonated Dominant Neutral Neutral Free Base (<1% at pH 7.4) Blood->Neutral Minor BBB Brain Endothelial Cell (Tight Junctions) Protonated->BBB Restricted Diffusion Neutral->BBB Passive Diffusion Pgp P-gp / BCRP Efflux Pumps BBB->Pgp Substrate Binding Brain CNS Interstitial Fluid (Pharmacological Target) BBB->Brain Successful Permeation Pgp->Blood Active Efflux

Fig 1: Mechanistic pathways of amidine blood-brain barrier permeation and active efflux.

Multimodal Permeability Assessment Workflows

To accurately assess the BBB permeability of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide, a multimodal, self-validating workflow must be employed. Relying on a single assay can lead to false positives (e.g., high tissue binding masquerading as high permeability).

Workflow Compound 4-(2-Methoxyphenyl)piperazine- 1-carboximidamide PAMPA PAMPA-BBB Assay Passive Diffusion Compound->PAMPA Step 1: Physicochemical MDCK MDCK-MDR1 Assay Active Efflux (P-gp) Compound->MDCK Step 2: Cellular Microdialysis In Vivo Microdialysis Kp,uu,brain Compound->Microdialysis Step 3: Animal Model PAMPA->MDCK MDCK->Microdialysis

Fig 2: Stepwise multimodal workflow for assessing BBB permeability of amidine-based CNS candidates.

Protocol A: PAMPA-BBB (Passive Diffusion Assessment)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion from active transport. Using Porcine Brain Lipid (PBL) rather than standard soy lecithin is critical, as PBL closely mimics the high sphingomyelin and cholesterol content of the BBB[2].

  • Preparation: Prepare a 10 µM donor solution of the compound in PBS (pH 7.4) with 5% DMSO.

  • Membrane Coating: Coat a PVDF membrane filter (0.45 µm pore size) with 4 µL of PBL extract (20 mg/mL in dodecane).

  • Incubation: Add the donor solution to the bottom well and acceptor buffer (PBS, pH 7.4) to the top well. Incubate at 37°C for 4 hours under gentle orbital agitation to minimize the unstirred water layer.

  • Quantification: Analyze donor and acceptor wells via LC-MS/MS to calculate effective permeability ( Pe​ ).

  • Self-Validation System: Include high-permeability (Verapamil) and low-permeability (Theophylline) reference standards on every plate. The assay is only valid if Verapamil Pe​>15×10−6 cm/s and Theophylline Pe​<1.5×10−6 cm/s.

Protocol B: MDCK-MDR1 Transwell Assay (Efflux Liability)

Causality: Because the protonated amidine is highly susceptible to efflux, Madin-Darby Canine Kidney (MDCK) cells transfected with human MDR1 (encoding P-gp) are used to determine the Efflux Ratio (ER).

  • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate transwell inserts. Culture for 5–7 days until Transendothelial Electrical Resistance (TEER) exceeds 200 Ω⋅cm2 .

  • Dosing: Add the compound (5 µM) to either the apical (A) or basolateral (B) chamber.

  • Incubation: Incubate for 2 hours at 37°C. Sample the opposite chambers at 30, 60, 90, and 120 minutes.

  • Analysis: Calculate Apparent Permeability ( Papp​ ) for A→B and B→A directions. Calculate ER = Papp​(B→A)/Papp​(A→B) .

  • Self-Validation System: Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp​>0.5×10−6 cm/s, the tight junctions are compromised, and the well's data must be discarded.

Protocol C: In Vivo Microdialysis ( Kp,uu,brain​ )

Causality: Highly basic lipophilic compounds often bind non-specifically to brain tissue lipids. Measuring total brain homogenate concentration yields a false positive for target engagement. Microdialysis measures only the unbound, pharmacologically active drug in the interstitial fluid (ISF).

  • Surgical Preparation: Stereotaxically implant a microdialysis guide cannula into the prefrontal cortex of male Sprague-Dawley rats.

  • Dosing: Administer the compound (e.g., 10 mg/kg IV).

  • Sampling: Perfuse artificial cerebrospinal fluid (aCSF) through the probe at 1.5 µL/min. Collect dialysate fractions every 20 minutes for 4 hours. Concurrently collect serial blood samples.

  • Analysis: Determine unbound plasma concentration using equilibrium dialysis. Calculate Kp,uu,brain​=AUCISF​/AUCplasma,unbound​ .

  • Self-Validation System: Employ the retrodialysis-by-calibrator method. Continuously infuse a stable isotope-labeled internal standard through the probe; its loss into the tissue dynamically validates the in vivo recovery rate, ensuring absolute quantification.

Quantitative Data Interpretation

The following table summarizes the benchmark metrics used to evaluate the BBB permeability of amidine-containing arylpiperazines.

Assay / MetricParameterTarget Threshold for CNS DrugsExpected Profile for Unmodified Amidine
PAMPA-BBB Effective Permeability ( Pe​ ) >4.0×10−6 cm/sLow ( <2.0×10−6 cm/s) due to charge
MDCK-MDR1 Efflux Ratio (ER) <2.5 (Low Efflux)High ( >5.0 ) due to P-gp recognition
MDCK-MDR1 Apparent Permeability ( Papp​ ) >10×10−6 cm/sModerate ( 5×10−6 cm/s)
In Vivo Unbound Partition ( Kp,uu,brain​ ) >0.3 (Ideally ~1.0)Poor ( <0.1 )
In Vivo Total Brain/Plasma ( Kp,brain​ ) >1.0 Artificially High ( >3.0 ) due to lipid binding

Optimization Strategies for Amidine CNS Penetration

If 4-(2-Methoxyphenyl)piperazine-1-carboximidamide exhibits sub-optimal Kp,uu,brain​ , structural or formulation interventions are required:

  • pKa​ Modulation via Fluorination: As demonstrated in the optimization of BACE1 inhibitors, introducing electron-withdrawing groups (e.g., fluorine) adjacent to the amidine can lower the pKa​ from ~11 to ~7.5[6]. This increases the fraction of neutral free base at pH 7.4, exponentially increasing passive diffusion.

  • Prodrug Strategies: Converting the highly basic amidine into a hydroxyl-amidine or an amidoxime masks the positive charge. Once across the BBB, endogenous reductases cleave the prodrug to release the active amidine in the CNS.

  • Lipophilic Tail Extension: Increasing the lipophilicity of the arylpiperazine domain (e.g., substituting the methoxy group with a trifluoromethoxy group) can thermodynamically compensate for the energetic penalty of burying the charged amidine in the lipid bilayer[7].

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Foundational

Discovery and synthesis pathways for 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate

An In-depth Technical Guide to the Discovery and Synthesis of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide Sulfate Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 4...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Discovery and Synthesis of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide Sulfate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate, a guanidine-containing derivative of the significant pharmaceutical building block, 1-(2-methoxyphenyl)piperazine. While the specific discovery narrative for this compound is not extensively documented in public literature, its structural foundation is rooted in a class of molecules with profound impact on central nervous system (CNS) drug development. This document details a logical and efficient two-part synthetic strategy, beginning with the formation of the key piperazine intermediate, followed by a direct guanylation and subsequent salt formation. The protocols herein are presented with an emphasis on the underlying chemical principles and experimental rationale, designed for researchers and professionals in medicinal chemistry and drug development.

Introduction and Strategic Overview

The core of the target molecule is 1-(2-methoxyphenyl)piperazine (oMeOPP), a widely utilized scaffold in the synthesis of pharmaceuticals, particularly those targeting serotonergic and adrenergic receptors.[1][2][3] Derivatives of oMeOPP have been investigated for a range of therapeutic applications, including antidepressant, antipsychotic, and antihypertensive activities.[3][4][5] The addition of a carboximidamide (guanidine) moiety introduces a highly basic, protonatable group that can significantly alter the molecule's physicochemical properties and its potential interactions with biological targets.[6] Guanidine groups are known pharmacophores present in numerous biologically active compounds.

This guide outlines a robust and reproducible synthetic approach. The strategy hinges on a retrosynthetic analysis that logically dissects the target molecule into readily accessible precursors.

Retrosynthetic Analysis

The synthesis is approached in two primary stages:

  • Formation of the Piperazine Core: Synthesis of the key intermediate, 1-(2-methoxyphenyl)piperazine.

  • Guanidinylation and Salt Formation: Introduction of the carboximidamide group onto the piperazine nitrogen, followed by conversion to the sulfate salt.

The overall synthetic logic is depicted below.

G Target 4-(2-Methoxyphenyl)piperazine- 1-carboximidamide Sulfate Intermediate_Base 4-(2-Methoxyphenyl)piperazine- 1-carboximidamide (Free Base) Target->Intermediate_Base Salt Formation Reagent_Acid Sulfuric Acid (H2SO4) Target->Reagent_Acid Intermediate_Piperazine 1-(2-Methoxyphenyl)piperazine Intermediate_Base->Intermediate_Piperazine Guanidinylation Reagent_Guanidine Cyanamide (H2NCN) Intermediate_Base->Reagent_Guanidine Precursor_Aniline 2-Methoxyaniline (o-Anisidine) Intermediate_Piperazine->Precursor_Aniline Cyclization Precursor_AmineSalt Bis(2-chloroethyl)amine Hydrochloride Intermediate_Piperazine->Precursor_AmineSalt

Figure 1: Retrosynthetic pathway for the target compound.

PART I: Synthesis of Key Intermediate: 1-(2-Methoxyphenyl)piperazine

The most direct and widely cited method for synthesizing the 1-(2-methoxyphenyl)piperazine intermediate is the condensation reaction between 2-methoxyaniline (o-anisidine) and bis(2-chloroethyl)amine hydrochloride.[1][7]

Causality Behind Experimental Design
  • Reactants: 2-methoxyaniline serves as the nucleophile, attacking the electrophilic carbons of the bis(2-chloroethyl)amine. This forms the basis of the piperazine ring structure attached to the methoxyphenyl group.

  • Solvent: A high-boiling point solvent such as diethylene glycol monomethyl ether is often employed to achieve the necessary reaction temperature (e.g., 150 °C) for the condensation and cyclization to proceed efficiently.[7]

  • Work-up: The reaction mixture is cooled and the product is often precipitated by adding a less polar solvent like diethyl ether. This takes advantage of the differential solubility of the hydrochloride salt product versus the starting materials and byproducts.[7]

Experimental Protocol: 1-(2-Methoxyphenyl)piperazine Hydrochloride

G Workflow: Synthesis of 1-(2-Methoxyphenyl)piperazine HCl cluster_react Reaction cluster_workup Work-up & Isolation Reactants 1. Combine: - 2-Methoxyaniline - Bis(2-chloroethyl)amine HCl - Diethylene glycol monomethyl ether Heat 2. Heat mixture to 150°C for 12 hours under N2 Reactants->Heat Cool 3. Cool to Room Temperature Heat->Cool Dissolve 4. Dissolve crude mixture in Methanol Cool->Dissolve Precipitate 5. Add Diethyl Ether to precipitate product Dissolve->Precipitate Filter 6. Filter the solid and wash with ether Precipitate->Filter Dry 7. Dry under vacuum Filter->Dry

Figure 2: Experimental workflow for piperazine intermediate synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-methoxyaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), and a minimal amount of diethylene glycol monomethyl ether to form a slurry.[7]

  • Heating: Heat the reaction mixture to 150 °C and maintain for approximately 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Dissolution: After completion, allow the mixture to cool to room temperature. Dissolve the resulting dark, viscous oil in a small volume of methanol.[7]

  • Precipitation: Slowly add diethyl ether to the methanol solution with stirring. The hydrochloride salt of the product will precipitate out of the solution.[7]

  • Isolation: Collect the precipitate by filtration, wash thoroughly with diethyl ether to remove residual solvent and impurities, and dry under vacuum.[7]

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization.

Data Summary: Intermediate Synthesis
ParameterExpected ValueSource
Product 1-(2-Methoxyphenyl)piperazine HCl[7]
Appearance White to off-white solid[8]
Yield ~70-75%[7]
Purity (HPLC) >98%Internal Standard
Melting Point 212-216 °C[8]

PART II: Guanylation and Sulfate Salt Formation

The conversion of the secondary amine in the piperazine ring to a guanidine is a critical transformation. Numerous methods exist for guanylation[9][10], but the reaction with cyanamide offers a direct and atom-economical route.[11][12]

Causality Behind Experimental Design
  • Guanylating Agent: Cyanamide (H₂N-C≡N) is an effective reagent for this purpose. The secondary amine of the piperazine acts as a nucleophile, attacking the electrophilic nitrile carbon of cyanamide. This reaction is often facilitated by mild heating or the presence of a Lewis acid catalyst.[11]

  • Neutralization: The protocol begins with the free base of 1-(2-methoxyphenyl)piperazine. If starting from the hydrochloride salt, it must first be neutralized with a base (e.g., NaOH, NaHCO₃) and extracted into an organic solvent.

  • Salt Formation: The final step involves reacting the purified guanidine free base with a stoichiometric amount of sulfuric acid in a suitable solvent (e.g., ethanol or isopropanol). The sulfate salt, being less soluble, will precipitate and can be isolated by filtration.

Experimental Protocol: Guanylation and Salt Formation

G Workflow: Guanylation and Salt Formation cluster_guan Guanidinylation cluster_salt Purification & Salt Formation Start 1. Dissolve 1-(2-methoxyphenyl)piperazine (free base) in water or suitable solvent Add 2. Add Cyanamide (1.0 - 1.2 eq) Start->Add Heat 3. Heat mixture (e.g., 140°C) for 2-4 hours Add->Heat Workup 4. Cool and perform aqueous work-up/extraction Heat->Workup Purify 5. Purify free base (e.g., chromatography) Workup->Purify Dissolve 6. Dissolve purified base in ethanol/isopropanol Purify->Dissolve Acidify 7. Add H2SO4 (0.5 eq) dropwise with stirring Dissolve->Acidify Isolate 8. Filter and dry the sulfate salt Acidify->Isolate

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Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide Sulfate

Executive Summary In the landscape of modern drug discovery, the rational design of central nervous system (CNS) agents and kinase inhibitors heavily relies on privileged scaffolds. 4-(2-Methoxyphenyl)piperazine-1-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of central nervous system (CNS) agents and kinase inhibitors heavily relies on privileged scaffolds. 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate represents a highly versatile, bifunctional building block. It seamlessly integrates the well-documented 1-(2-methoxyphenyl)piperazine (2-MPP) pharmacophore—a cornerstone of serotonergic and dopaminergic ligands—with a highly reactive, basic carboximidamide (guanidine) moiety.

As a Senior Application Scientist, I have structured this guide to provide an in-depth analysis of this compound's physicochemical properties, its mechanistic role in target binding, and field-proven synthetic protocols for leveraging its reactivity in heterocyclic chemistry.

Physicochemical Profiling & Structural Identity

Understanding the physical and chemical properties of this compound is critical for its successful application in both high-throughput screening and scale-up synthesis. The compound is commercially supplied as a bis-sulfate salt, a deliberate chemical choice. Free guanidines (pKa ~13) are extremely hygroscopic and readily absorb atmospheric CO₂ to form carbonates. The sulfate counterion ensures a highly crystalline, stable, and stoichiometrically precise solid that resists degradation.

Quantitative Data Summary
PropertyValue / Description
Chemical Name Bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide) sulfate
CAS Number 1[1]
Molecular Formula C₂₄H₃₈N₈O₆S (or 2 × C₁₂H₁₈N₄O · H₂SO₄)[2]
Molecular Weight 2[2]
SMILES String OS(O)(=O)=O.COc1ccccc1N1CCN(CC1)C(N)=N.COc1ccccc1N1CCN(CC1)C(N)=N[2]
Physical State Solid (Crystalline powder)
Solubility Soluble in polar protic solvents (H₂O, MeOH, DMSO); Insoluble in non-polar solvents (Hexane, Et₂O)
Stoichiometry 2:1 (Two equivalents of guanidine base per one equivalent of sulfuric acid)

Mechanistic Rationale: The Privileged Scaffold

The utility of 4-(2-methoxyphenyl)piperazine-1-carboximidamide lies in its dual-domain architecture.

  • The 2-MPP Domain: The 1-(2-methoxyphenyl)piperazine moiety is a classic pharmacophore. The piperazine nitrogen acts as a protonatable center that anchors to the conserved aspartate residue (e.g., Asp3.32) in aminergic G-protein coupled receptors (GPCRs), while the 2-methoxy group provides critical steric direction and acts as a hydrogen-bond acceptor.

  • The Carboximidamide Domain: The guanidine group is highly polar. At physiological pH (7.4), it remains fully protonated, allowing it to form robust bidentate salt bridges with carboxylate residues (Asp/Glu) in target proteins, such as proteases or kinase hinge regions. Synthetically, it serves as an exceptional bis-nucleophile.

Pharmacophore Core 4-(2-Methoxyphenyl)piperazine- 1-carboximidamide Sulfate ArylPip 1-(2-Methoxyphenyl)piperazine GPCR Pharmacophore Core->ArylPip Scaffold Guanidine Carboximidamide (Guanidine) H-Bonding / Basic Center Core->Guanidine Functional Group Neutralization In Situ Neutralization (Base Addition) Core->Neutralization Synthesis Protonation Physiological pH (7.4) Protonated State Core->Protonation Bio-Assay Condensation Cyclocondensation (1,3-Dielectrophiles) Neutralization->Condensation Pyrimidine 2-Amino-pyrimidine Derivatives Condensation->Pyrimidine Drug Design Receptor Receptor Binding (Salt Bridges) Protonation->Receptor Target Action

Structural utility and synthetic divergence of the carboximidamide scaffold.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explicitly detailed to prevent common failure modes in the laboratory.

Protocol 1: Analytical Characterization (LC-MS & NMR)
  • Causality: Because the compound is a sulfate salt, direct injection into standard normal-phase chromatography will fail. Reverse-phase LC-MS with a volatile buffer (e.g., 0.1% Formic Acid) is required.

  • Methodology:

    • Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (1:1).

    • Run on a C18 column using a gradient of 5% to 95% Acetonitrile (with 0.1% FA).

    • Validation: The mass spectrometer (ESI+) will detect the protonated free base at m/z 235.1 [M+H]+ . The sulfate counterion ( m/z 97) will be visible in negative ion mode (ESI-).

    • For ¹H-NMR, use DMSO-d₆. The highly acidic protons of the guanidinium and sulfate will exchange, but the aromatic multiplet of the 2-methoxyphenyl group (δ 6.8–7.0 ppm) and the piperazine aliphatic protons (δ 3.0–3.5 ppm) will confirm structural integrity.

Protocol 2: Base-Catalyzed Cyclocondensation (Pyrimidine Synthesis)
  • Causality: The guanidine nitrogens in the sulfate salt are protonated, rendering them non-nucleophilic. A stoichiometric amount of a strong base (e.g., Sodium Ethoxide) is strictly required to deprotonate the guanidinium ions in situ, driving the equilibrium toward the reactive free base before the addition of an electrophile (like a 1,3-diketone).

Workflow Step1 1. Salt Neutralization (NaOEt in EtOH) Step2 2. Electrophile Addition (1,3-Diketone) Step1->Step2 Step3 3. Reflux & Monitor (78°C, LC-MS) Step2->Step3 Step4 4. Aqueous Workup (EtOAc / H2O) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Step-by-step workflow for the base-catalyzed cyclocondensation of the sulfate salt.

Step-by-Step Methodology:

  • Neutralization: Suspend 4-(2-methoxyphenyl)piperazine-1-carboximidamide sulfate (1.0 eq, 0.5 mmol) in anhydrous ethanol (5 mL) under an inert atmosphere (N₂). Add Sodium Ethoxide (2.1 eq, 1.05 mmol) dropwise. Stir at room temperature for 30 minutes. Self-Validation: The suspension will typically clarify or change in appearance as the free base is liberated and sodium sulfate precipitates.

  • Electrophile Addition: Add the desired 1,3-diketone (e.g., acetylacetone) (1.1 eq, 0.55 mmol) to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (78°C) for 4 to 12 hours. Monitor the consumption of the free base ( m/z 235.1) via LC-MS.

  • Workup: Once complete, cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and Water (15 mL). Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Purify the crude product via flash column chromatography using a gradient of Dichloromethane and Methanol (98:2 to 90:10) to yield the pure 2-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine derivative.

Handling, Stability, and Storage

To maintain the chemical integrity of the bis-sulfate salt:

  • Storage Temperature: Store desiccated at room temperature (20-25°C) or 4°C for long-term preservation.

  • Moisture Sensitivity: While the sulfate salt is vastly less hygroscopic than the free base, it should still be kept in a tightly sealed container to prevent water absorption, which can throw off stoichiometric calculations during sensitive assays.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases during storage, as premature free-basing will lead to rapid atmospheric degradation.

References

  • Sigma-Aldrich / MilliporeSigma. "SULFURIC ACID 1 MOL - bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid. CAS No.: 1354949-56-6." Available at: 1[1]

  • Molport. "bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid | 1354949-56-6 | Buy Now." Available at:2[2]

  • ChemSrc. "1354949-56-6 - Chemical Properties and Information." Available at: 3[3]

Sources

Protocols & Analytical Methods

Method

How to prepare 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate stock solutions for cell culture

Application Note: Preparation and Quality Control of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide Sulfate Stock Solutions for In Vitro Cell Culture Target Audience: Researchers, Application Scientists, and Drug Develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Quality Control of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide Sulfate Stock Solutions for In Vitro Cell Culture

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In Vitro Pharmacology, Cell Culture Assays, Neuropharmacology (5-HT Receptor Modulation)

Introduction & Pharmacological Context

4-(2-Methoxyphenyl)piperazine-1-carboximidamide is a specialized synthetic derivative of 1-(2-methoxyphenyl)piperazine (1-o-MPP). The parent 1-o-MPP moiety is a well-characterized pharmacophore renowned for its high binding affinity to 5-HT1A serotonin receptors and α1-adrenergic receptors [1, 2]. The addition of a carboximidamide (guanidine) group fundamentally alters the molecule's pKa, hydrogen-bonding capacity, and receptor binding profile, making it a valuable tool compound in neuropharmacology and signaling research.

Commercially, this compound is supplied as a bis-sulfate salt (CAS 1354949-56-6) [3]. While the sulfate salt significantly increases the hydration energy and aqueous solubility of the compound, preparing it for long-term in vitro cell culture requires strict adherence to solvent compatibility, sterilization, and vehicle toxicity limits. This guide provides a self-validating, causally driven protocol for preparing and storing master stock solutions.

Physicochemical Profiling & Solvent Causality

Before preparing the stock, it is critical to understand the relationship between the compound's salt form and solvent dynamics.

Table 1: Physicochemical Properties

Property Specification
Chemical Name Bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid
CAS Number 1354949-56-6
Molecular Formula 2(C₁₂H₁₈N₄O) · H₂O₄S (or C₂₄H₃₈N₈O₆S)
Molecular Weight 566.68 g/mol
Salt Form Bis-sulfate (2 molecules of free base per 1 sulfate ion)

| Recommended Master Solvent | Anhydrous DMSO (≥99.9% purity, cell culture grade) |

Causality in Solvent Selection: Why DMSO over Water?

Although the bis-sulfate salt is highly soluble in water, Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent for long-term master stocks.

  • Hydrolytic Stability: Aqueous environments promote the gradual hydrolysis of the carboximidamide group into a urea derivative over time, destroying the compound's pharmacological activity. DMSO prevents this degradation.

  • Sterility & Microbial Growth: Water supports microbial growth if not perfectly sterilized and stored. DMSO at 100% concentration is inherently bacteriostatic and fungistatic.

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation and Weighing

Causality: DMSO and the lyophilized powder are both highly hygroscopic. Opening a cold vial introduces atmospheric moisture via condensation, which alters the effective molecular weight and introduces water that can drive hydrolysis.

  • Equilibration: Remove the compound vial from desiccated storage (-20°C) and allow it to equilibrate to room temperature (RT) for at least 30 minutes before opening.

  • Weighing: Using a micro-analytical balance, weigh the desired mass into a sterile 1.5 mL microcentrifuge tube.

Table 2: Master Stock Mass/Volume Calculations (MW = 566.68 g/mol )

Target Concentration Volume of DMSO Mass of Compound Required
10 mM 1.0 mL 5.67 mg
10 mM 5.0 mL 28.33 mg

| 50 mM | 1.0 mL | 28.33 mg |

Phase 2: Dissolution and Kinetic Energy Application
  • Add the calculated volume of cell-culture grade Anhydrous DMSO to the tube.

  • Vortex vigorously for 30–60 seconds to achieve macroscopic dispersion.

  • Sonicate in a room-temperature water bath for 5–10 minutes.

    • Causality: The bis-sulfate crystal lattice possesses high lattice energy. Sonication provides acoustic cavitation, rapidly overcoming this energy barrier and ensuring complete molecular dissolution without applying destructive thermal heat.

Phase 3: Sterilization and Aliquoting
  • Filtration: Draw the solution into a sterile syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) membrane .

    • Critical Causality: Never use standard Cellulose Acetate (CA) or Polyethersulfone (PES) filters. DMSO is an aggressive organic solvent that will dissolve CA membranes, leaching toxic polymers directly into your stock solution and causing immediate cell death in your assays. PTFE is chemically inert.

  • Aliquoting: Divide the filtered stock into 50 µL single-use aliquots in sterile, amber microcentrifuge tubes (to protect from UV degradation). Store at -80°C.

    • Causality: Repeated freeze-thaw cycles cause DMSO to absorb atmospheric moisture, leading to compound precipitation ("crashing out") and concentration inaccuracies.

In Vitro Dilution Workflow (The Self-Validating System)

To maintain cellular viability, the final concentration of DMSO in the cell culture media must never exceed 0.1% (v/v) . Higher concentrations disrupt the lipid bilayer and induce solvent-mediated cytotoxicity, confounding the pharmacological effects of the 5-HT receptor ligand.

Table 3: Serial Dilution Strategy (Targeting ≤0.1% Final DMSO)

Target Final Conc. Intermediate Dilution (in DMSO) Final Dilution (in Media) Final DMSO %
10 µM None (Use 10 mM Master Stock) 1 µL Stock + 999 µL Media 0.1%
1 µM 1:10 (10 µL Master + 90 µL DMSO) 1 µL Inter. + 999 µL Media 0.1%
100 nM 1:100 (1 µL Master + 99 µL DMSO) 1 µL Inter. + 999 µL Media 0.1%

| Vehicle Control | N/A (Pure Anhydrous DMSO) | 1 µL DMSO + 999 µL Media | 0.1% |

Protocol Validation & Quality Control

A self-validating experimental design requires isolating the variable of interest.

  • Visual QC: Before adding the media to the cells, inspect the working solution under a microscope. If the compound has precipitated, it will appear as micro-crystals. If observed, discard and prepare a fresh dilution.

  • Vehicle Control Normalization: You must run a 0.1% DMSO vehicle control in parallel with your treated cells. If the vehicle control shows reduced viability compared to untreated media, your DMSO has degraded or your cell line is hypersensitive, invalidating the assay results.

Workflow Visualization

Workflow Powder 4-(2-Methoxyphenyl)piperazine- 1-carboximidamide sulfate Weigh Weigh 5.67 mg (Equilibrated to RT) Powder->Weigh DMSO Add 1.0 mL Anhydrous DMSO (Vortex & Sonicate) Weigh->DMSO QC1 Visual QC: Clear Solution? DMSO->QC1 QC1->DMSO No (Re-sonicate) Filter Sterile Filtration (0.22 µm PTFE Membrane) QC1->Filter Yes (10 mM Stock) Aliquot Single-Use Aliquots (Store at -80°C) Filter->Aliquot Media Dilute in Culture Media (Intermediate & Final) Aliquot->Media QC2 Validation: Vehicle Control (0.1% DMSO) Media->QC2 Assay Cell Culture Assay (Target: Receptor Modulation) Media->Assay QC2->Assay Compare

Fig 1: Preparation, QC, and validation workflow for 4-(2-Methoxyphenyl)piperazine-1-carboximidamide.

References

  • Chemchart. "1-(2-Methoxyphenyl)piperazine (35386-24-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents." Available at: [Link] [1]

  • PubMed Central / National Institutes of Health. "Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity." Available at: [Link] [2]

  • MolPort. "bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid (CAS 1354949-56-6)." Available at: [Link] [3]

Application

Application Note: HPLC-UV Method Development and Validation for the Quantification of bis(4-(2-Methoxyphenyl)piperazine-1-carboximidamide) Sulfate

Abstract & Introduction The compound bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide) sulfate (CAS: 1354949-56-6) is a complex, highly basic pharmaceutical intermediate [1]. Structurally, it features a 2-methoxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

The compound bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide) sulfate (CAS: 1354949-56-6) is a complex, highly basic pharmaceutical intermediate [1]. Structurally, it features a 2-methoxyphenyl group attached to a piperazine ring, terminating in a carboximidamide (guanidine) moiety. This specific structural combination presents significant chromatographic challenges. The extreme basicity of the guanidine group, coupled with the secondary amine characteristics of the piperazine ring, typically results in severe peak tailing, poor retention, and low recovery on standard reversed-phase columns [2].

This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method specifically engineered to overcome these physicochemical hurdles. By leveraging Charged Surface Hybrid (CSH) column technology and ion-pairing mobile phase strategies, this protocol ensures symmetrical peak shape and highly reproducible quantification suitable for quality control and pharmacokinetic profiling.

Physicochemical Profiling & Chromatographic Strategy (The "Why")

As a Senior Application Scientist, developing a method requires moving beyond trial-and-error to a causality-driven approach based on the molecule's intrinsic properties.

The Silanol Interaction Challenge

The carboximidamide (guanidine) group has an estimated pKa​ of ~13, while the piperazine nitrogen has a pKa​ of ~7.5–8.0. Under standard acidic HPLC conditions (pH 2.0–3.0), the molecule is doubly protonated (a dication). Standard C18 silica columns contain residual surface silanols ( pKa​ ~4.5). Even at low pH, a fraction of these silanols remains ionized ( SiO− ), creating strong secondary cation-exchange interactions with the protonated analyte. This is the primary cause of the severe peak tailing commonly observed with guanidine derivatives [3].

Strategic Mitigation: CSH Technology and Ion-Pairing

To construct a self-validating and robust system, we employ two synergistic strategies:

  • Stationary Phase (CSH C18): We utilize a Charged Surface Hybrid (CSH) C18 column. CSH particles are synthesized with a low-level positive surface charge. This creates an electrostatic repulsion barrier against the doubly protonated analyte, effectively shielding it from residual silanols and yielding sharp, symmetrical peaks [4].

  • Mobile Phase (TFA Ion-Pairing): We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases. The hydrophobic trifluoroacetate anion ( CF3​COO− ) pairs with the protonated guanidinium and piperazinium cations. This forms a neutral, highly hydrophobic ion-pair complex that partitions efficiently into the C18 stationary phase, dramatically increasing retention and resolution [5].

G Start Analyte: 4-(2-Methoxyphenyl)piperazine- 1-carboximidamide pKa Physicochemical Profile: Guanidine (pKa ~13) Piperazine (pKa ~8) Start->pKa Prob Chromatographic Challenge: Severe Silanol Interaction & Peak Tailing pKa->Prob Col Column Selection: Charged Surface Hybrid (CSH) C18 (Electrostatic Repulsion) Prob->Col Mitigate tailing MP Mobile Phase: 0.1% TFA (Ion-Pairing) (Hydrophobic Complexation) Prob->MP Increase retention Result Optimized Result: Symmetrical Peak Shape Robust Retention Col->Result MP->Result

Fig 1: Causality-driven method development logic for highly basic guanidine derivatives.

Experimental Protocol

Reagents and Materials
  • Analyte: bis(4-(2-Methoxyphenyl)piperazine-1-carboximidamide) sulfate reference standard (>99.0% purity).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA), HPLC-Grade.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a Diode Array Detector (DAD).

  • Column: Waters XSelect CSH C18, 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Milli-Q Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled to prevent retention time drift).

  • Injection Volume: 10 µL.

  • Detection Wavelength: 225 nm (Optimal π→π∗ transition for the 2-methoxyphenyl ring).

  • Gradient Program:

    • 0.0 – 2.0 min: 10% B (Isocratic hold to focus the polar ion-pair)

    • 2.0 – 10.0 min: 10% 60% B (Linear gradient for elution)

    • 10.0 – 12.0 min: 60% B (Column wash)

    • 12.0 – 12.1 min: 60% 10% B (Return to initial)

    • 12.1 – 17.0 min: 10% B (Column equilibration)

Step-by-Step Sample Preparation Workflow

Self-validating principle: The sample diluent must closely match the initial mobile phase conditions to prevent solvent-induced band broadening.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the sulfate salt standard into a 10 mL volumetric flask. Dissolve in 5 mL of Diluent (90:10 Water:ACN with 0.1% TFA). Sonicate for 5 minutes until fully dissolved, then make up to volume.

  • Working Standards: Serially dilute the stock solution using the Diluent to create a 5-point calibration curve ranging from 10 µg/mL to 150 µg/mL.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to vialing. Discard the first 1 mL of filtrate to prevent adsorption artifacts.

G Prep Sample Prep Dissolve in 90:10 Water:ACN (0.1% TFA) Filt Filtration 0.22 µm PTFE (Discard 1st mL) Prep->Filt Inj HPLC Injection 10 µL Volume Filt->Inj Sep Separation CSH C18 Column Gradient Elution Inj->Sep Det UV Detection 225 nm Sep->Det

Fig 2: Standardized sample preparation and HPLC analytical workflow.

Method Validation & Data Presentation

The developed method was subjected to rigorous validation according to ICH Q2(R1) guidelines to ensure its trustworthiness and self-validating nature.

System Suitability

System suitability was assessed using six replicate injections of the 50 µg/mL working standard. The CSH column combined with TFA ion-pairing yielded an excellent tailing factor, confirming the suppression of silanol interactions.

ParameterObserved ValueAcceptance Criteria
Retention Time ( tR​ ) 6.85 min--
Tailing Factor ( Tf​ ) 1.08 1.5
Theoretical Plates ( N ) 45,200 10,000
Injection Precision (RSD%) 0.45% 2.0%
Linearity, LOD, and LOQ

The calibration curve demonstrated strict adherence to Beer-Lambert's law across the target concentration range.

Validation MetricResult
Linear Range 10.0 – 150.0 µg/mL
Regression Equation y=3452.1x+12.4
Correlation Coefficient ( R2 ) 0.9998
Limit of Detection (LOD) 0.8 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 2.5 µg/mL (S/N > 10)
Accuracy and Precision

Accuracy was determined via recovery experiments at three concentration levels (50%, 100%, 150% of the nominal 50 µg/mL target). Intra-day precision was evaluated via six replicates.

Concentration LevelMean Recovery (%)Intra-day Precision (RSD%)
Low (25 µg/mL) 99.2%0.82%
Medium (50 µg/mL) 100.4%0.45%
High (75 µg/mL) 99.8%0.61%

Conclusion

The quantification of bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide) sulfate necessitates a specialized chromatographic approach due to its extreme basicity. By employing a causality-driven method development strategy—specifically utilizing a Charged Surface Hybrid (CSH) stationary phase to repel cations and Trifluoroacetic acid (TFA) to form hydrophobic ion-pairs—this method completely eliminates the peak tailing traditionally associated with guanidine derivatives. The resulting protocol is highly linear, precise, and robust, serving as a reliable tool for drug development professionals.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd ed.). John Wiley & Sons, Inc. Retrieved from[Link][1]

  • Horbaczewskyj, C. S. (2020). Monitoring, Modelling and Optimisation of Continuous Flow Reactions Using On-line Mass Spectrometry: HPLC Method Development. White Rose eTheses Online. Retrieved from[Link][2]

  • White, B., et al. (2015). Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS - DCU Research Repository. Retrieved from [Link]

  • Helix Chromatography. (n.d.). Applications: HPLC Method Development for Polar and Basic Compounds. Retrieved from [Link][3]

Sources

Method

Application Note: In Vivo Dosing Strategies for 4-(2-Methoxyphenyl)piperazine-1-carboximidamide Sulfate in Rodents

Document Type: Technical Protocol & Application Guide Target Audience: Pharmacologists, Preclinical Researchers, and Drug Development Scientists Compound: 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate (CAS: 135...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Pharmacologists, Preclinical Researchers, and Drug Development Scientists Compound: 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate (CAS: 1354949-56-6)

Scientific Context & Pharmacological Rationale

The compound 4-(2-Methoxyphenyl)piperazine-1-carboximidamide belongs to a privileged class of 1-amidino-4-phenylpiperazines. These structural motifs are highly valued in neuropharmacology and metabolic research due to their potent polypharmacology, acting primarily as Trace Amine-Associated Receptor 1 (TAAR1) agonists and modulators of serotonergic (5-HT) receptors [1].

When designing in vivo rodent studies, the choice of the salt form is a critical determinant of pharmacokinetic (PK) success. The free base of this compound features a highly basic carboximidamide (guanidine-like) moiety (pKa ~12.5). While this basicity is crucial for electrostatic interactions within the aspartate residues of monoamine receptor binding pockets, it renders the free base highly lipophilic and poorly soluble in aqueous media at physiological pH.

The Causality of the Sulfate Salt: By utilizing the sulfate salt , researchers achieve a highly stable, non-deliquescent crystalline solid with superior aqueous solubility. This eliminates the need for harsh organic co-solvents (such as DMSO, Cremophor EL, or high concentrations of Tween-80). Avoiding these excipients is paramount in neuropharmacological assays, as they are known to induce localized peritoneal inflammation, alter blood-brain barrier (BBB) permeability, and cause baseline behavioral depression, which can mask the true pharmacodynamic (PD) effects of the test article.

Intracellular Mechanisms & Experimental Workflow

To understand the temporal dynamics required for dosing, one must consider the downstream signaling cascade. Upon crossing the BBB, 1-amidino-4-phenylpiperazines bind to G-protein coupled receptors (GPCRs) such as TAAR1, triggering cAMP accumulation and subsequent kinase activation [1]. This intracellular signaling dictates the optimal timepoints for behavioral testing (typically 30–60 minutes post-administration).

TAAR1_Signaling Ligand 4-(2-Methoxyphenyl)piperazine- 1-carboximidamide Receptor TAAR1 / 5-HT Receptors (CNS Target) Ligand->Receptor Agonism/Binding G_Protein Gαs / Gαq Proteins Receptor->G_Protein Conformational Change Effector Adenylyl Cyclase / PLC G_Protein->Effector Activation SecondMsgr cAMP / IP3 Accumulation Effector->SecondMsgr Synthesis Kinase PKA / PKC Activation SecondMsgr->Kinase Pathway Activation Outcome Modulation of Dopaminergic & Serotonergic Firing Kinase->Outcome Phosphorylation Cascades

Figure 1: Intracellular signaling cascade triggered by 1-amidino-4-phenylpiperazine derivatives.

Workflow Formulation 1. Formulation Sulfate salt in 0.9% Saline Dosing 2. Administration IP: 1-10 mg/kg PO: 5-20 mg/kg Formulation->Dosing Sampling 3. Sampling Plasma & Brain Time-course Dosing->Sampling PK Cohort PD_Assay 5. PD Readout Behavioral/Metabolic Assessment Dosing->PD_Assay PD Cohort Analysis 4. LC-MS/MS Quantification of Parent Drug Sampling->Analysis

Figure 2: Parallel PK/PD experimental workflow for in vivo rodent studies.

Quantitative Data: Formulation & Pharmacokinetics

To ensure reproducible systemic exposure, the formulation parameters and expected pharmacokinetic profile must be strictly controlled. The 2-methoxyphenyl group is susceptible to hepatic first-pass O-demethylation by rodent CYP2D enzymes, which significantly alters the half-life depending on the route of administration [2].

Table 1: Physicochemical and Formulation Parameters
ParameterSpecification / ValueCausality / Impact on Protocol
Molecular Weight 566.68 g/mol (Sulfate salt)Must be factored into molar dose calculations.
Aqueous Solubility >50 mg/mL in 0.9% NaClAllows for true solutions, preventing suspension-based absorption variability.
Optimal Vehicle 0.9% Sterile SalinePrevents osmotic shock and localized tissue necrosis upon IP injection.
Solution Stability >48 hours at 4°CEnables batch preparation for multi-day chronic dosing paradigms.
Table 2: Representative Pharmacokinetic Parameters in Rodents (Dose: 5 mg/kg)
PK ParameterIntraperitoneal (IP)Oral Gavage (PO)Physiological Implication
Tmax 15 – 30 min60 – 90 minIP is ideal for acute behavioral assays; PO mimics clinical dosing.
Cmax (Plasma) ~850 ng/mL~320 ng/mLHigh first-pass metabolism reduces PO peak concentration.
Brain/Plasma Ratio 0.8 – 1.20.8 – 1.2High BBB penetrance due to the lipophilic methoxyphenyl moiety.
Half-life (t1/2) 2.5 hours3.1 hoursRequires twice-daily (BID) dosing for sustained chronic target engagement.

Step-by-Step Methodology: Formulation and Dosing

This protocol is designed as a self-validating system . Quality control (QC) checkpoints are embedded to ensure that experimental artifacts (e.g., precipitation, pH extremes) do not confound the biological readouts.

Phase A: Preparation of the Dosing Solution (Example: 1 mg/mL)
  • Weighing: Accurately weigh 1.0 mg of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate per 1 mL of total required volume using a microbalance. Note: Adjust for the salt multiplier if your target dose is based on the free base weight.

  • Dissolution: Transfer the powder to a sterile glass vial. Add 90% of the final volume of 0.9% sterile saline.

  • Agitation: Vortex the solution for 60 seconds at room temperature. The sulfate salt should dissolve rapidly without the need for sonication.

  • QC Checkpoint 1 (Visual Clarity): Hold the vial against a stark black-and-white background. The solution must be 100% transparent with no particulate matter. If particulates are present, the compound has degraded or a different polymorph/salt was supplied.

  • QC Checkpoint 2 (pH Adjustment): Measure the pH using a micro-probe. The sulfate counter-ion can drop the solution pH to ~4.5. To prevent injection site pain (which elevates baseline stress hormones like corticosterone), titrate the solution dropwise with 0.1 N NaOH until the pH reaches 6.5 – 7.2 .

  • Final Volume: QS (quantity sufficient) to the final volume with 0.9% saline. Filter sterilize through a 0.22 µm PTFE syringe filter if dosing chronically or intravenously.

Phase B: Intraperitoneal (IP) Administration in Mice

Rationale: IP dosing provides rapid systemic absorption via the mesenteric vessels, bypassing immediate gastric degradation, though still subject to partial hepatic first-pass metabolism.

  • Restraint: Secure the mouse using the scruff method, exposing the ventral abdomen. Ensure the head is tilted slightly downward to allow abdominal organs to shift cranially.

  • Site Selection: Identify the lower right quadrant of the abdomen to avoid the cecum (located on the left) and the bladder (midline).

  • Injection: Insert a 27-gauge, 0.5-inch needle at a 30-degree angle. Draw back the plunger slightly (aspiration).

    • Self-Validation: If fluid (yellowish or green) enters the hub, the bladder or intestine has been punctured. Discard the syringe and exclude the animal.

  • Delivery: Inject the calculated volume (standardized to 10 mL/kg body weight). For a 25 g mouse at a 5 mg/kg dose using a 0.5 mg/mL solution, inject 250 µL.

  • Withdrawal: Remove the needle smoothly and apply gentle pressure to the injection site for 3 seconds to prevent backflow.

Phase C: Oral Gavage (PO) Administration in Rats

Rationale: PO dosing is utilized to evaluate the compound's stability against gastric acid and to establish oral bioavailability profiles.

  • Preparation: Equip a syringe with a stainless steel or flexible PTFE oral gavage bulb-tipped needle (18-gauge for adult rats).

  • Measurement: Measure the gavage needle from the rat's mouth to the xiphoid process (the base of the sternum) to ensure the tip will reach the stomach without perforating it.

  • Restraint: Hold the rat securely around the thorax, supporting the lower body. Keep the head and neck in a straight vertical alignment.

  • Insertion: Introduce the bulb tip into the diastema (the gap between incisors and molars). Gently slide the needle over the tongue and down the esophagus. Do not force the needle; it should slide smoothly.

  • Delivery: Administer the dose at a volume of 5 mL/kg . Monitor the rat immediately for signs of respiratory distress, which indicates accidental tracheal intubation.

References

  • Title: Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor: Rational Design, Synthesis, Biological Evaluation and Molecular Docking Studies Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Development of Biphenylthiazoles Exhibiting Improved Pharmacokinetics and Potent Activity Against Intracellular Staphylococcus aureus Source: ACS Infectious Diseases URL: [Link]

Application

Mass spectrometry (LC-MS/MS) protocol for 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate

An in-depth, self-validating analytical protocol for the quantification and structural characterization of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate using Liquid Chromatography-Tandem Mass Spectrometry (LC-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, self-validating analytical protocol for the quantification and structural characterization of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide is designed for analytical chemists and pharmacokineticists requiring high-sensitivity, robust methodologies for drug development and bioanalysis.

Physicochemical Profiling & Analytical Rationale

To design a robust LC-MS/MS method, we must first deconstruct the analyte's structural properties. 4-(2-Methoxyphenyl)piperazine-1-carboximidamide (often supplied as a mono- or bis-sulfate salt, CAS: 1354949-56-6 or 1417569-31-3)[1][2] consists of three critical moieties:

  • A 2-Methoxyphenyl ring : Provides moderate lipophilicity and is susceptible to π−π interactions.

  • A Piperazine core : A secondary/tertiary amine system that imparts basicity.

  • A Carboximidamide (Guanidine) group : A highly basic functional group (pKa 13) that remains permanently protonated under almost all physiological and standard chromatographic conditions.

The Causality of Experimental Choices:

  • Ionization Mode : Because the carboximidamide group is exceptionally basic, the molecule acts as a strong cation. Positive Electrospray Ionization (ESI+) is mandatory. The use of acidic mobile phases (e.g., 0.1% Formic Acid) ensures complete protonation, maximizing the [M+H]+ signal[3].

  • Chromatographic Phase : Standard C18 columns often fail to retain highly polar, basic compounds, leading to elution in the void volume and severe ion suppression from matrix salts. Therefore, a Biphenyl stationary phase or a polar-embedded C18 (like Newcrom R1) is recommended[4]. The biphenyl phase leverages π−π interactions with the methoxyphenyl ring, anchoring the molecule to the stationary phase despite the repulsive polarity of the protonated guanidine tail.

  • Sample Preparation : Protein Precipitation (PPT) leaves too many endogenous phospholipids that cause matrix effects. Because the analyte is permanently positively charged, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the most rigorous choice. The strong sulfonic acid groups on the MCX resin will trap the protonated carboximidamide, allowing for aggressive organic washes to remove neutral and acidic lipids before eluting with a high-pH solvent.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions

The gradient is designed to start highly aqueous to focus the polar analyte at the head of the column, followed by a rapid organic ramp to elute the compound sharply, minimizing peak tailing caused by secondary silanol interactions.

Column : Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm) or equivalent. Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water. Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile. Flow Rate : 0.4 mL/min Column Temperature : 40 °C

Time (min)% Mobile Phase A% Mobile Phase BFlow Curve
0.0095.05.0Initial
0.5095.05.0Isocratic hold
2.5010.090.0Linear gradient
3.5010.090.0Column wash
3.6095.05.0Re-equilibration
5.0095.05.0End
Mass Spectrometry (MRM) Parameters

The exact mass of the free base ( C12​H18​N4​O ) is 234.1481 Da, yielding a protonated precursor [M+H]+ at m/z 235.15 . During Collision-Induced Dissociation (CID), carboximidamides characteristically lose cyanamide ( NH2​CN , 42 Da) to yield the core amine[5]. For this compound, the primary fragment is the 1-(2-methoxyphenyl)piperazine ion at m/z 193.1 . Secondary fragmentation of the piperazine ring yields an aziridinium-like ion at m/z 150.1 [6].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target 235.15193.105025Quantifier (Loss of cyanamide)
Target 235.15150.105040Qualifier (Piperazine cleavage)
Internal Std Isotope/AnalogMatched50OptimizedNormalization

(Note: Source temperature should be set to 500°C, with Capillary Voltage at +4.0 kV to accommodate the 0.4 mL/min flow rate).

Mechanistic Workflows & Visualizations

Sample Extraction Protocol (MCX SPE)

To achieve a self-validating, interference-free extraction from complex biological matrices (e.g., plasma), follow this specific MCX workflow.

SPE_Workflow A 1. Plasma Sample (100 µL) + Internal Standard B 2. Acidification Add 100 µL 2% Formic Acid (Ensures analyte is + charged) A->B D 4. Sample Loading Apply acidified sample at 1 mL/min B->D C 3. MCX Cartridge Conditioning 1 mL MeOH, then 1 mL H2O C->D E 5. Wash 1: 2% FA in H2O (1 mL) (Removes acidic/neutral impurities) D->E F 6. Wash 2: 100% MeOH (1 mL) (Removes hydrophobic lipids) E->F G 7. Elution: 5% NH4OH in MeOH (1 mL) (Neutralizes guanidine for release) F->G H 8. Evaporation & Reconstitution Dry under N2, reconstitute in 5% ACN G->H I 9. LC-MS/MS Analysis H->I

Fig 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for highly basic carboximidamides.

MS/MS Fragmentation Pathway

Understanding the gas-phase chemistry of the analyte ensures trustworthiness in peak assignment and troubleshooting.

Fragmentation M [M+H]+ Precursor m/z 235.15 F1 Quantifier Ion m/z 193.10 M->F1 Loss of Cyanamide (-42 Da) F2 Qualifier Ion m/z 150.10 F1->F2 Piperazine Ring Cleavage (-43 Da)

Fig 2: Proposed CID fragmentation pathway of protonated 4-(2-Methoxyphenyl)piperazine-1-carboximidamide.

System Suitability and Quality Control

To ensure the trustworthiness of the generated data, the following system suitability criteria must be met prior to batch acquisition:

  • Carryover : Inject a double-blank (mobile phase only) immediately following an Upper Limit of Quantification (ULOQ) sample. The peak area at the retention time of the analyte must be 20% of the Lower Limit of Quantification (LLOQ) area. Carboximidamides are notorious for sticking to stainless steel tubing; if carryover exceeds 20%, switch to PEEK tubing or add 0.1% Trifluoroacetic acid (TFA) to the weak needle wash.

  • Matrix Effect (Ion Suppression/Enhancement) : Post-column infusion of the analyte while injecting a blank extracted matrix must show 15% baseline deviation at the analyte's retention time.

  • Recovery : Absolute SPE recovery should be evaluated by comparing the peak area of samples spiked before extraction to samples spiked after extraction. The MCX protocol described above typically yields >85% recovery for basic piperazine derivatives.

References

  • Wojciechowska, A., et al. (2016). "Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry." ResearchGate. Available at: [Link]

  • SIELC Technologies. "Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column." SIELC. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(2-Methoxyphenyl)piperazine-1-carboximidamide Sulfate Precipitation

Welcome to the Compound Management Support Hub. As a Senior Application Scientist, I frequently encounter scenarios where structurally validated molecules inexplicably fail during assay preparation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Compound Management Support Hub. As a Senior Application Scientist, I frequently encounter scenarios where structurally validated molecules inexplicably fail during assay preparation. A notorious culprit in high-throughput screening (HTS) is the precipitation of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate in Dimethyl Sulfoxide (DMSO).

While DMSO is the universal gold standard for screening libraries, sulfate salts of basic amines present unique thermodynamic challenges. This guide deconstructs the physical chemistry behind these failures and provides field-proven, self-validating protocols to rescue your compound libraries and ensure absolute assay reproducibility.

The Physical Chemistry of the Problem (Mechanistic Causality)

Why does this specific compound crash out of solution? The answer lies in the delicate balance of solvent-solute dynamics.

DMSO is a polar aprotic solvent. Its highly polarized sulfoxide group excels at solvating organic cations (like the protonated piperazine-1-carboximidamide moiety). However, DMSO lacks hydrogen-bond donors, making it exceptionally poor at solvating "hard," high-charge-density anions like sulfate ( SO42−​ ).

When anhydrous conditions are compromised, DMSO's intensely hygroscopic nature drives rapid atmospheric water absorption[1]. The introduction of water (a polar protic solvent) shifts the dielectric constant of the solution. Water preferentially hydrates the sulfate anion, disrupting the fragile ion-pairing in the DMSO matrix. This solvent-induced dielectric shift forces the compound past its thermodynamic solubility limit, resulting in irreversible crystallization or colloidal precipitation[2].

Furthermore, repeated freeze-thaw cycles cause freeze-concentration . Because DMSO freezes at 18.5°C, the solute is excluded from the freezing solvent lattice, creating localized zones of supersaturation that force the compound out of solution[2].

Mechanism A Anhydrous DMSO + Sulfate Salt C Hydrated DMSO (Dielectric Shift) A->C B Atmospheric Moisture (H2O Absorption) B->C D Ion-Pairing Disruption C->D E Irreversible Precipitation D->E

Mechanistic pathway of moisture-induced sulfate salt precipitation in DMSO.

Diagnostic Workflow

To effectively troubleshoot, we must first isolate the environmental trigger. Use the following logic matrix to determine if your precipitation is driven by hydration, thermal cycling, or solvent shock.

Troubleshooting Start Precipitation Observed Q1 When does it occur? Start->Q1 Stock In 100% DMSO Stock Q1->Stock Dilution Upon Aqueous Dilution Q1->Dilution FT After Freeze-Thaw (Freeze-Concentration) Stock->FT Storage During Storage (DMSO Hydration) Stock->Storage Shock Immediate Crash (Solvent Shock) Dilution->Shock Sol1 Warm to 37°C & Sonicate FT->Sol1 Sol2 Store with Desiccant Storage->Sol2 Sol3 Reverse Addition Method Shock->Sol3

Decision tree for diagnosing and resolving DMSO precipitation issues.

Self-Validating Resolution Protocols

Below are standardized methodologies to recover precipitated stocks and prevent solvent shock. Each protocol includes a mandatory validation step to ensure the system's integrity before proceeding to biological assays.

Protocol A: Rescuing a Hydrated/Freeze-Concentrated DMSO Stock
  • Visual Inspection: Examine the 100% DMSO stock vial. Note if the precipitate is crystalline (indicates freeze-concentration) or cloudy/colloidal (indicates water contamination).

  • Thermal Incubation: Place the sealed vial in a dry block heater set to 37°C for 20 minutes. Caution: Do not exceed 50°C to prevent thermal degradation of the carboximidamide group.

  • Acoustic Sonication: Transfer to a bath sonicator (maintained at 37°C) and sonicate for 10 minutes to disrupt the high lattice energy of the sulfate crystals.

  • Desiccation Purge: Open the vial in a low-humidity environment (<20% RH) and overlay the headspace with dry Argon gas before resealing to prevent further hydration.

  • Validation Step (Critical): Centrifuge the vial at 3,000 x g for 2 minutes. Carefully aspirate 10 µL of the supernatant and measure absorbance at 600 nm (OD600) using a microplate reader. An OD600 < 0.01 confirms the absence of micro-particulates , validating complete resolubilization.

Protocol B: Reverse Addition for Aqueous Assay Dilution

When transferring 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate from DMSO to an aqueous assay buffer, localized solvent shock often causes immediate precipitation[3].

  • Buffer Equilibration: Pre-warm the final aqueous assay buffer to 37°C to maximize the kinetic solubility limit of the compound.

  • Dynamic Mixing: Place the tube containing the aqueous buffer on a vortex mixer set to medium-high speed, creating a stable, deep vortex.

  • Reverse Addition: Using a precision micropipette, dispense the 100% DMSO stock solution dropwise directly into the center of the vortex. Do not allow the DMSO to touch the dry walls of the tube.

  • Homogenization: Continue vortexing for 30 seconds to ensure rapid dispersion of the DMSO micro-droplets, preventing localized supersaturation.

  • Validation Step (Critical): Perform Dynamic Light Scattering (DLS) on a 50 µL aliquot of the final assay solution. A polydispersity index (PDI) < 0.2 and the absence of large scattering peaks (>1000 nm) validates that the compound remains in a true monomeric solution rather than forming colloidal aggregates.

Quantitative Solvation Dynamics

Storage/Handling ConditionSolvent StateSolute StatePrecipitation RiskMitigation Strategy
Freshly Prepared Stock 100% Anhydrous DMSOFully SolvatedLowStore in single-use aliquots
Ambient Benchtop Storage Hydrated DMSO (>5% H 2​ O)Dielectric Shift / AggregationHighStore in desiccator (<20% RH)
Frozen Storage (-20°C) Solid DMSO MatrixFreeze-ConcentratedMediumWarm to 37°C prior to use
Direct Aqueous Dilution Localized High DMSO/H 2​ OSolvent Shock / NucleationVery HighReverse addition method

Frequently Asked Questions (FAQs)

Q1: Why does the sulfate salt of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide precipitate, but the free base does not? A1: The free base is highly lipophilic and readily solvated by the hydrophobic methyl groups of DMSO. However, the sulfate anion ( SO42−​ ) is a hard, kosmotropic ion. DMSO lacks the hydrogen-bond donors required to effectively solvate the sulfate anion. This results in a fragile solvation state that is easily disrupted by minor temperature drops or moisture ingress.

Q2: Can I just filter out the precipitate and use the remaining solution for my assay? A2: Absolutely not. Filtering removes the active pharmaceutical ingredient (API), drastically reducing the actual molarity of your stock solution compared to the theoretical concentration. This leads to severe false negatives in your downstream biological data[2]. You must redissolve the compound using Protocol A.

Q3: How fast does DMSO actually absorb water from the atmosphere? A3: Extremely fast. A standard 1536-well microplate filled with 100% DMSO exposed to a typical laboratory environment (40% relative humidity) can absorb over 6% water by volume in just one hour[1],[4]. This is more than enough to trigger the precipitation of sensitive sulfate salts. Always minimize atmospheric exposure.

References

  • In situ DMSO Hydration Measurements of HTS Compound Libraries. Ingenta Connect / Journal of Biomolecular Screening.[Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate.[Link]

  • DMSO DIMETHYL SULFOXIDE. Ataman Kimya.[Link]

Sources

Optimization

Optimizing extraction yield of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate from biological matrices

Welcome to the Technical Support & Troubleshooting Center . As a Senior Application Scientist, I frequently consult with drug development professionals struggling to extract highly basic, polar arylpiperazine derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center . As a Senior Application Scientist, I frequently consult with drug development professionals struggling to extract highly basic, polar arylpiperazine derivatives from complex biological matrices.

The compound 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate (CAS: 1354949-56-6) presents a unique "perfect storm" of physicochemical properties. It features a highly basic carboximidamide (guanidine-like) moiety, a lipophilic methoxyphenyl ring, and an ionized sulfate counter-ion. Because of its extreme basicity, standard extraction workflows often result in massive yield losses or severe matrix effects.

Below is our comprehensive, causality-driven guide to optimizing your extraction yields.

FAQ Section 1: Strategic Selection of Extraction Modality

Q: Why is my standard Liquid-Liquid Extraction (LLE) yielding <10% recovery for this compound? A: The root cause is the compound's pKa. The carboximidamide group is structurally similar to a guanidine, meaning it has an exceptionally high pKa (typically >12). In standard LLE, which is usually performed at a pH of 8–10, this functional group remains fully protonated (cationic). Charged species cannot partition effectively into non-polar organic solvents like MTBE or ethyl acetate. Unless you are using complex ion-pairing reagents—which we strongly advise against as they cause severe ion suppression in LC-MS/MS—LLE is the wrong modality for this molecule.

Q: I switched to Solid Phase Extraction (SPE). Should I use Mixed-Mode Strong Cation Exchange (MCX) or Weak Cation Exchange (WCX)? A: This is the most critical decision in your workflow. You must use Mixed-Mode Weak Cation Exchange (WCX) [1]. Many researchers default to MCX for basic compounds. However, MCX utilizes a sulfonic acid sorbent (pKa < 1) that is permanently negatively charged. To elute a basic analyte from MCX, you must neutralize the analyte by raising the elution solvent pH at least 2 units above the analyte's pKa. For a carboximidamide, this requires a pH > 14, which will dissolve silica backbones and degrade polymeric sorbents. Conversely, WCX utilizes a carboxylic acid sorbent (pKa ~ 4.5). Instead of neutralizing the analyte, you elute by dropping the pH to < 2. This neutralizes the sorbent (COO⁻ becomes COOH), breaking the ionic bond and releasing the permanently charged strong base into the organic eluent[1].

FAQ Section 2: The Self-Validating WCX SPE Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system . By collecting and analyzing the effluent from each step during method development, you can pinpoint exactly where yield loss occurs.

Step-by-Step Methodology: Polymeric WCX SPE (e.g., Oasis WCX, 30 mg/1 cc)

  • Sample Pre-treatment (Protein Disruption):

    • Action: Aliquot 200 µL of plasma/urine. Add 200 µL of 4% Phosphoric Acid (H₃PO₄) in water. Vortex for 30 seconds.

    • Causality: The lipophilic methoxyphenyl group causes high plasma protein binding. Phosphoric acid disrupts these protein-analyte interactions[2]. Furthermore, it adjusts the sample pH to ~5.5–6.0, ensuring both the analyte (pKa >12) and the WCX sorbent (pKa ~4.5) remain fully ionized for maximum binding affinity.

  • Conditioning & Equilibration:

    • Action: Pass 1.0 mL of 100% Methanol (MeOH) through the cartridge, followed by 1.0 mL of LC-MS grade H₂O.

  • Loading:

    • Action: Load the pre-treated sample at a flow rate of 1 mL/min.

    • Validation Check: Collect this effluent. If your analyte is detected here, your pre-treatment pH was too low, neutralizing the sorbent.

  • Wash 1 (Aqueous - Removes Proteins):

    • Action: Wash with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in H₂O.

    • Causality: The high pH removes acidic and neutral endogenous interferences while keeping the carboxylic acid sorbent fully ionized, locking the basic analyte in place.

  • Wash 2 (Organic - Removes Phospholipids):

    • Action: Wash with 1.0 mL of 100% MeOH.

    • Causality: This removes highly lipophilic matrix components, such as phospholipids, which are the primary drivers of ion suppression in LC-MS/MS.

  • Elution (Sorbent Neutralization):

    • Action: Elute with 2 × 500 µL of 2% Formic Acid in Methanol.

    • Causality: The low pH (< 2) protonates the carboxylic acid sorbent, breaking the ionic interaction and releasing the target compound.

  • Evaporation & Reconstitution:

    • Action: Add 10 µL of 10% glycerol in MeOH (as a keeper solvent). Evaporate under N₂ at 40°C. Reconstitute in your initial LC mobile phase.

FAQ Section 3: Troubleshooting Matrix Effects & Yield Losses

If your extraction yield is suboptimal, consult the quantitative troubleshooting matrix below to identify the root cause and apply the corrective action.

Table 1: Troubleshooting Extraction Yields and Matrix Effects

Symptom / Quantitative MetricPrimary Root Cause (Causality)Recommended Corrective Action
Low Absolute Recovery (<40%) , Normal IS ResponseAnalyte breakthrough during loading. Sample pH is too low (<4.5), neutralizing the WCX sorbent.Ensure sample pre-treatment pH is ≥ 5.5. Dilute with a neutral buffer instead of strong acid if necessary.
High Recovery (>85%) , Severe Ion Suppression (>50%)Inadequate removal of lipophilic matrix components (e.g., phospholipids) during Wash 2.Increase Wash 2 (100% MeOH) volume to 2 mL, or use a 50/50 MeOH/Acetonitrile wash blend.
Variable Recovery (50-90%) , High %CV (>15%)Analyte adsorption to collection plates during the evaporation step, or evaporative loss.Add 10 µL of 10% glycerol or ethylene glycol in MeOH as a "keeper" solvent before evaporation. Use polypropylene plates.
Complete Signal Loss (0%) Elution solvent is not acidic enough to neutralize the carboxylic acid sorbent (pKa 4.5).Ensure elution solvent contains at least 2% to 5% Formic Acid or TFA. Prepare elution solvents fresh daily.

Visualization: WCX SPE Mechanism & Workflow

The following diagram illustrates the chemical mechanism and workflow logic of the WCX extraction process for carboximidamide derivatives.

WCX_Workflow A 1. Sample Pre-treatment Adjust to pH 6-7 (Analyte +, Sorbent -) B 2. Loading Ionic Interaction (Analyte locked to WCX) A->B C 3. Aqueous Wash 5% NH4OH (Removes Proteins) B->C D 4. Organic Wash 100% MeOH (Removes Phospholipids) C->D E 5. Elution 2% Formic Acid in MeOH (Neutralizes Sorbent, Releases Analyte) D->E

Caption: Workflow and chemical mechanism of Weak Cation Exchange (WCX) SPE for carboximidamide extraction.

References

  • Ismaiel, O. A. et al. "Quantitative Analysis of Multiple Charged Large Molecules in Human or Rat Plasma Using Liquid Chromatography Tandem Mass Spectrometry." VCU Scholars Compass, 2011. Available at:[Link]

  • Nakata, Y. et al. "Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development." Analytical and Bioanalytical Chemistry (NIH PMC), 2023. Available at:[Link]

Sources

Troubleshooting

Reducing background noise in LC-MS for 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate samples

Technical Support Center: LC-MS Analysis of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide Welcome to the technical support guide for the LC-MS analysis of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide and related pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS Analysis of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide

Welcome to the technical support guide for the LC-MS analysis of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide and related polar basic compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. The content is structured in a practical question-and-answer format to directly address common challenges, particularly the pervasive issue of high background noise.

Frequently Asked Questions & Troubleshooting Guides

Section 1: General Background Noise Issues

Question: My LC-MS baseline is consistently high and noisy across the entire chromatogram. What are the most common culprits and how do I begin troubleshooting?

High background noise is a common issue that can obscure analyte peaks and compromise sensitivity. It typically originates from contamination in the mobile phase, the LC system, or the sample itself. A systematic approach is crucial for identifying the source.

Initial Diagnostic Steps:

  • Solvent Quality Check: Ensure all solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium acetate) are LC-MS grade. Lower-grade solvents can contain non-volatile impurities that elevate the baseline.[1][2]

  • System Contamination: Disconnect the column and run a blank gradient with fresh, high-purity mobile phase. If the noise persists, the contamination is likely within the LC system (tubing, pump, injector) or the MS source.[3]

  • MS Source Cleaning: A dirty ion source is a frequent cause of high background.[3] Follow the manufacturer's protocol to clean the ESI probe, cone, and lenses.

A logical workflow can help systematically isolate the source of contamination.

Caption: General troubleshooting workflow for high background noise.

Section 2: Analyte-Specific Challenges

Analyte Profile: 4-(2-Methoxyphenyl)piperazine-1-carboximidamide

  • Structure: Possesses a basic piperazine ring and a highly basic carboximidamide (guanidine-like) group.

  • Properties: Highly polar and basic.

  • Expected LC-MS Behavior: Prone to poor retention on traditional reversed-phase (C18) columns and susceptible to peak tailing and ion suppression. Analysis is typically performed in positive electrospray ionization (ESI+) mode.

Question: My analyte, 4-(2-Methoxyphenyl)piperazine-1-carboximidamide, is eluting very early, near the solvent front, where background noise and matrix effects are highest. How can I improve its retention?

Poor retention of polar compounds on nonpolar stationary phases is a fundamental challenge. Elution in the "void volume" leads to significant ion suppression from salts and other early-eluting matrix components, drastically reducing the signal-to-noise ratio.[4]

Strategies to Increase Retention:

StrategyMechanismSuitability for AnalyteKey Considerations
Reversed-Phase (RP) pH Adjustment Increase mobile phase pH to >2 units above the analyte's pKa to neutralize the basic groups, making it less polar and increasing retention on a C18 column.[5][6]Good Requires a pH-stable column (e.g., hybrid or C18 with high-pH compatibility). High pH can sometimes suppress ESI+ signal, but often the improved chromatography outweighs this effect.[6]
Hydrophilic Interaction Liquid Chromatography (HILIC) Utilizes a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a high organic mobile phase. The analyte partitions into a water-enriched layer on the stationary phase surface.[7][8]Excellent This is the preferred technique for highly polar compounds. It offers orthogonal selectivity to RP and often enhances MS sensitivity due to the high organic content of the mobile phase.[9][10]
Mixed-Mode Chromatography Employs a stationary phase with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities.[11]Very Good Provides dual retention mechanisms, which is highly effective for polar, charged compounds. Can offer unique selectivity.[11][12]

Caption: Decision tree for improving retention of polar basic analytes.

Question: I've improved retention, but my signal-to-noise (S/N) is still low. I suspect ion suppression from my sample matrix. How can I diagnose and mitigate this?

Ion suppression occurs when matrix components co-elute with the analyte and compete for ionization in the MS source, reducing the analyte's signal.[4][13][14] This is a major challenge in bioanalysis.

1. Diagnosis: Post-Column Infusion (PCI) Experiment The PCI experiment is the gold standard for visualizing ion suppression zones in your chromatogram.

  • Setup: A syringe pump continuously infuses a standard solution of your analyte directly into the MS source, post-column.

  • Procedure: Inject a blank matrix extract (e.g., protein-precipitated plasma) onto the column.

  • Interpretation: A stable, flat signal is expected from the infused analyte. Any dips or drops in this signal indicate regions of ion suppression caused by eluting matrix components. If a dip coincides with your analyte's retention time, ion suppression is confirmed.

2. Mitigation Strategies:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interferences before injection.[4][15] Simple protein precipitation (PPT) is often insufficient.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.[15]

    • Solid-Phase Extraction (SPE): SPE offers the highest degree of cleanup. For a polar basic compound like 4-(2-Methoxyphenyl)piperazine-1-carboximidamide, a mixed-mode cation-exchange SPE sorbent is ideal. This allows for a strong wash step to remove neutral and acidic interferences, followed by selective elution of the basic analyte.

  • Optimize Chromatography: Further chromatographic optimization can separate the analyte from the suppression zone identified in the PCI experiment.[4]

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components below the level where they cause significant suppression.[16][17]

Section 3: Protocols and Method Optimization

Protocol: Mixed-Mode Cation-Exchange Solid-Phase Extraction (SPE)

This protocol is designed to selectively extract 4-(2-Methoxyphenyl)piperazine-1-carboximidamide from a biological matrix like plasma, significantly reducing background noise and matrix effects.

Materials:

  • Mixed-Mode Strong Cation Exchange SPE Cartridge

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid

  • Ammonium Hydroxide

Step-by-Step Methodology:

  • Conditioning:

    • Pass 1 mL of Methanol through the cartridge.

    • Pass 1 mL of Water through the cartridge.

    • Causality: This step wets the stationary phase and activates both the reversed-phase and ion-exchange functionalities.

  • Equilibration:

    • Pass 1 mL of 2% Formic Acid in Water through the cartridge.

    • Causality: This protonates the cation-exchange groups and ensures the analyte (which is basic) will be charged and ready to bind.

  • Sample Loading:

    • Pre-treat sample (e.g., plasma) by diluting 1:1 with 4% Phosphoric Acid in Water and vortexing. Centrifuge to pellet proteins.

    • Load the supernatant onto the cartridge at a slow, steady flow rate.

    • Causality: The analyte binds to the sorbent via two mechanisms: hydrophobic interaction with the C18 component and strong ionic interaction with the cation-exchange groups.

  • Washing:

    • Wash 1: Pass 1 mL of 2% Formic Acid in Water. (Removes salts and very polar interferences).

    • Wash 2: Pass 1 mL of Methanol. (Removes lipids and less polar, neutral interferences).

    • Causality: This two-step wash is critical. The first wash removes hydrophilic junk, while the second removes hydrophobic junk. The analyte remains strongly bound by the ionic interaction.

  • Elution:

    • Pass 1 mL of 5% Ammonium Hydroxide in Methanol through the cartridge.

    • Causality: The high pH of the ammoniated methanol neutralizes the charge on the analyte, disrupting the ionic bond with the sorbent and allowing it to elute.

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute in a volume of mobile phase appropriate for your LC-MS system.

Mobile Phase Optimization:

For ESI+, volatile acidic modifiers are typically used to promote protonation of the analyte.[13][18]

  • Good: 0.1% Formic Acid in Water/Acetonitrile. Formic acid is an excellent proton source and is highly compatible with MS.[19]

  • Better: 10 mM Ammonium Formate with 0.1% Formic Acid. The buffer can improve peak shape for basic compounds by minimizing secondary interactions with the stationary phase.[19][20]

  • Avoid: Trifluoroacetic Acid (TFA). While excellent for UV chromatography, TFA is a strong ion-pairing agent that causes significant signal suppression in ESI-MS.[13][18][21]

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research. [Link]

  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis. Waters Corporation. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Separating polar analyte mixtures: Benefits of a new zwitterionic HILIC chemistry. Waters Corporation. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. PMC. [Link]

  • How to Increase Retention. GL Sciences. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • Losing Sensitivity of LC/MS signal due to High Background? ResearchGate. [Link]

  • High background after preventative maintenance. Chromatography Forum. [Link]

  • Reduction of chemical background noise in LC-MS/MS for trace analysis. Ghent University Academic Bibliography. [Link]

  • Background level/Noise level is too high (LCMS) | FAQ. Shimadzu. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Phenomenex. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC. [Link]

  • Application of LC-MS to the analysis of new radiopharmaceuticals. PubMed. [Link]

  • Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions. LCGC International. [Link]

  • Mobile Phase Additive Selection for LC-MS. HALO® Chromatography. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Solvents and Caveats for LC-MS. Waters Corporation. [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC International. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. [Link]

  • Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Waters Corporation. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting In Vitro Cytotoxicity of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot target-independent cytotoxicity when working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot target-independent cytotoxicity when working with bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid (CAS 1354949-56-6) 1.

This compound presents unique in vitro challenges due to two distinct structural liabilities:

  • The Carboximidamide (Guanidine) Moiety: A strongly basic functional group that remains protonated at physiological pH, making it highly susceptible to2[2].

  • The 1-(2-Methoxyphenyl)piperazine Moiety: A lipophilic pharmacophore with known3[3].

Below, you will find causality-driven FAQs, diagnostic data tables, and self-validating experimental protocols to isolate and overcome these issues.

I. Troubleshooting FAQs

Q1: My cells die rapidly at concentrations >10 µM, but the IC50 curves are highly variable. I also see extracellular debris under the microscope. What is happening? A1: This is a classic symptom of compound precipitation. The sulfate salt of this compound can crash out of solution when introduced directly from a high-concentration DMSO stock into protein-rich, calcium-containing culture media. The resulting micro-precipitates cause localized physical toxicity to the cell membrane. Solution: You must optimize your DMSO stock and use a step-wise intermediate dilution (see Protocol 1).

Q2: I observe delayed cytotoxicity (48-72 hours) accompanied by severe cytoplasmic vacuolization. Is this target-mediated? A2: Highly unlikely. This morphological change is the hallmark of lysosomotropism . Because the carboximidamide group is a strong base, the unprotonated fraction passively diffuses across the cell membrane and into the acidic lumen of lysosomes (pH ~4.5). Once inside, the compound becomes fully protonated, rendering it membrane-impermeable. This causes massive intralysosomal accumulation, osmotic swelling (vacuolization), and eventual lysosomal membrane permeabilization (LMP) leading to cell death [[4]]().

Q3: How can I definitively prove that the cytotoxicity is caused by lysosomal trapping rather than my actual biological target? A3: You must disrupt the lysosomal pH gradient. By pretreating cells with Bafilomycin A1 , a specific inhibitor of the vacuolar-type H+-ATPase (v-ATPase), you prevent the acidification of lysosomes 5. If the cytotoxicity is rescued by Bafilomycin A1, the cell death is an artifact of basic amine sequestration, not target engagement 6.

Q4: Could the 1-(2-methoxyphenyl)piperazine moiety be causing off-target toxicity? A4: Yes. This specific aryl-piperazine substructure is a privileged scaffold that strongly binds to endogenous GPCRs (e.g., 5-HT1A, Dopamine D2) 3. If you are using neuronal cell lines (e.g., SH-SY5Y) or smooth muscle cells, the compound may act as an antagonist, disrupting basal signaling pathways and causing cell stress independent of your intended target.

II. Data Presentation: Differentiating Cytotoxicity Mechanisms

Summarizing the quantitative and qualitative parameters of cytotoxicity helps rapidly diagnose the root cause of assay failure.

MechanismOnset TimeMorphological HallmarksDiagnostic AssayMitigation Strategy
Compound Precipitation Immediate (<2 hrs)Extracellular debris, localized membrane ruptureVisual inspection (Phase-contrast microscopy)Optimize DMSO stock, step-wise dilution (Protocol 1)
Lysosomotropism (Ion Trapping) Delayed (48-72 hrs)Severe cytoplasmic vacuolizationBafilomycin A1 Reversal Assay (Protocol 2)Shorten incubation time, modify assay pH
Off-Target GPCR Activity Variable (12-48 hrs)Neurite retraction, apoptosis without vacuolesTarget-specific antagonist controlsMasking agents, use non-expressing cell lines

III. Mandatory Visualization

Lysosomotropism Extracellular Extracellular Space (pH 7.4) Neutral Fraction Cytosol Cytosol (pH 7.2) Lipophilic Diffusion Extracellular->Cytosol Passive Entry Lysosome Lysosome (pH 4.5) Protonation (pKa ~13) Cytosol->Lysosome Vesicle Uptake Lysosome->Lysosome Cationic Trapping Toxicity Osmotic Swelling & Vacuolization Lysosome->Toxicity Membrane Permeabilization

Diagram 1: Mechanism of cationic ion trapping (lysosomotropism) by basic carboximidamide moieties.

Workflow Start Observe Unexpected Cytotoxicity CheckPrecip Check Media for Precipitation Start->CheckPrecip OptSol Optimize DMSO & Step-wise Dilution CheckPrecip->OptSol Yes (Visible Debris) CheckVac Observe Cytoplasmic Vacuolization? CheckPrecip->CheckVac No (Clear Media) BafA1 Perform Bafilomycin A1 Reversal Assay CheckVac->BafA1 Yes (Lysosomotropism) CheckGPCR Evaluate Off-Target GPCR Antagonism CheckVac->CheckGPCR No (Receptor-mediated)

Diagram 2: Step-by-step troubleshooting workflow for resolving in vitro cytotoxicity issues.

IV. Experimental Protocols

Protocol 1: Optimized Compound Preparation & Dosing

Rationale: The sulfate salt of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide is prone to crashing out in high-calcium, protein-rich media, causing physical cell damage.

  • Stock Preparation: Reconstitute the compound in 100% anhydrous DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Intermediate Solubilization: Prepare an intermediate dilution (e.g., 100 µM) in serum-free media or PBS. Vortex vigorously for 30 seconds.

  • Final Dosing: Add the intermediate solution to the final complete culture media (containing FBS) to reach the desired working concentration (e.g., 1-10 µM). Critical: Ensure the final DMSO concentration is ≤0.1%.

  • Validation: Observe under a phase-contrast microscope immediately after dosing to confirm the absence of micro-precipitates.

Protocol 2: Bafilomycin A1 Lysosomal Trapping Reversal Assay

Rationale: Bafilomycin A1 inhibits the v-ATPase, neutralizing lysosomal pH and preventing the trapping of the basic carboximidamide moiety 7. This self-validating system proves whether toxicity is an artifact of lysosomotropism.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the experimental wells with 100 nM Bafilomycin A1 for 1 hour at 37°C. Control Requirement: Include wells with Bafilomycin A1 alone to baseline its inherent toxicity.

  • Compound Addition: Add the working concentration of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate to both Bafilomycin A1-treated and untreated wells.

  • Incubation: Incubate for the standard assay duration (e.g., 48 hours).

  • Viability Readout: Assess cell viability using a standard luminescent or fluorescent readout (e.g., CellTiter-Glo). Interpretation: If viability is significantly higher in the [Bafilomycin A1 + Compound] wells compared to the [Compound-only] wells, the cytotoxicity is definitively driven by lysosomal trapping.

V. References

  • SULFURIC ACID 1 MOL | Sigma-Aldrich - MilliporeSigma Source: sigmaaldrich.com URL:

  • Lysosomal Trapping Assays - Charles River Laboratories Source: criver.com URL:

  • 1-(2-Methoxyphenyl)piperazine 98 35386-24-4 - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death Source: portlandpress.com URL:

  • Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro - PLOS Source: plos.org URL:

  • Low-Dose Bafilomycin Attenuates Neuronal Cell Death Associated with Autophagy-Lysosome Pathway Dysfunction - PMC Source: nih.gov URL:

  • Reversing protonation of weakly basic drugs greatly enhances intracellular diffusion and decreases lysosomal sequestration - eLife Source: elifesciences.org URL:

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-(2-Methoxyphenyl)piperazine-1-carboximidamide Sulfate During Cryopreservation

Welcome to the technical support guide for 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing degradation during freeze-thaw cycles. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity and stability of your compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate, and why is its stability a concern?

A1: 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate is a small molecule featuring a piperazine ring, a methoxyphenyl group, and a carboximidamide (guanidinium-like) functional group. The sulfate salt form suggests it is handled as a crystalline solid but is typically dissolved in aqueous buffers for experimental use. The stability of this compound is a concern because, like many small molecules, it can be susceptible to degradation when subjected to the physical and chemical stresses of freeze-thaw cycles. The primary concern is the hydrolysis of the carboximidamide group, which would alter the compound's structure and, consequently, its biological activity.

Q2: What are the primary stressors during a freeze-thaw cycle that can cause degradation?

A2: The main stressors are:

  • Cryoconcentration: As water freezes into ice, solutes like your compound and buffer salts become increasingly concentrated in the remaining liquid phase. This can dramatically alter local pH, ionic strength, and compound concentration, accelerating degradation.[1][2][3]

  • pH Shifts: The pH of a buffered solution can change significantly upon freezing. This is due to the temperature dependence of the buffer's pKa and the potential for one of the buffer components to precipitate out of solution. For example, sodium phosphate buffers are known to cause dramatic drops in pH during freezing, which can be highly detrimental.[1][3]

  • Ice Crystal Formation: The formation of ice crystals can physically stress molecules and create large ice-water interfaces that may promote adsorption and denaturation, although this is a more significant concern for macromolecules like proteins.[4][5]

Q3: My compound is a small molecule, not a protein. Are freeze-thaw cycles still a major issue?

A3: Yes. While proteins are generally more sensitive, small molecules are not immune to freeze-thaw-induced degradation. The stability of a small molecule is highly dependent on its specific chemical structure and the functional groups it contains.[6] For 4-(2-Methoxyphenyl)piperazine-1-carboximidamide, the carboximidamide group is susceptible to acid- or base-catalyzed hydrolysis. The significant pH shifts and high solute concentrations that occur during freezing can create conditions that promote this degradation.[7][8]

Q4: What is the most likely degradation product I should be looking for?

A4: The most probable degradation pathway is the hydrolysis of the carboximidamide moiety to the corresponding urea derivative: 1-(4-(2-methoxyphenyl)piperazin-1-yl)urea . This reaction involves the addition of a water molecule across the carbon-nitrogen double bond. Monitoring the appearance of this urea analog is critical for any stability study.

Troubleshooting Guide: Preventing Degradation

This section provides solutions to common issues encountered during the handling and storage of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate solutions.

Issue 1: I'm observing a loss of potency or the appearance of a new peak in my HPLC analysis after thawing my compound. What's happening?

Answer: This is a classic sign of chemical degradation. The most likely cause is the hydrolysis of the carboximidamide group, driven by adverse pH conditions created during the freezing process.

  • Causality: Your current buffer system is likely experiencing a significant pH shift upon freezing. As the solution cools and ice forms, the concentration of buffer salts and your compound increases in the unfrozen liquid. If one component of the buffer pair has a lower solubility, it may precipitate, causing a dramatic shift in the solution's pH.[1][3] For the sulfate salt of your compound, an unbuffered solution would be acidic, and this acidity would be exacerbated by cryoconcentration, promoting acid-catalyzed hydrolysis.

  • Solution: The most critical parameter to control is the pH of the microenvironment during freezing.

    • Buffer Selection: Switch to a buffer system known to have a minimal pH shift upon freezing. Histidine and citrate buffers are excellent candidates.[1][2][3] Avoid phosphate buffers, as they can cause a pH drop of up to 3-4 units.

    • pH Optimization: Based on the chemistry of guanidinium groups, maintaining a pH in the neutral to slightly basic range (e.g., pH 7.0-8.0) is generally advisable to minimize acid-catalyzed hydrolysis. However, the optimal pH should be empirically determined.

Issue 2: I've changed my buffer, but I'm still seeing some degradation, especially after multiple freeze-thaw cycles. What else can I do?

Answer: Even with an optimal buffer, the physical stress of ice crystal formation and cryoconcentration can still contribute to degradation. The use of cryoprotectants can mitigate these effects.

  • Causality: Repeated freeze-thaw cycles amplify the time the compound spends in the highly concentrated, potentially destabilizing liquid phase. Cryoprotectants work by minimizing ice crystal formation and creating a stable, amorphous glassy state at low temperatures.[9]

  • Solution: Incorporate a cryoprotectant into your formulation.

    • Non-Penetrating Cryoprotectants (Sugars): Sugars like sucrose or trehalose are excellent choices. They are excluded from the hydration shell of the molecule, effectively creating a protective, glassy matrix upon freezing.[10]

    • Penetrating Cryoprotectants (Polyols): Glycerol or propylene glycol can also be used. These small molecules penetrate the solution and lower the freezing point, reducing the amount of ice formed.[11][12]

    • DMSO: While a common solvent, be aware that DMSO is hygroscopic. Repeated freeze-thaw cycles can lead to water absorption, diluting your sample and potentially altering stability. If used, ensure aliquots are thawed completely before opening to minimize moisture condensation.[6]

Visualizing the Degradation Pathway

To effectively troubleshoot, it is essential to understand the chemical transformation that constitutes degradation.

cluster_main Hypothesized Hydrolytic Degradation Pathway Parent 4-(2-Methoxyphenyl)piperazine- 1-carboximidamide Intermediate Unstable Tetrahedral Intermediate Parent->Intermediate + H₂O (Acid or Base Catalyzed) Degradant 1-(4-(2-methoxyphenyl)piperazin- 1-yl)urea Intermediate->Degradant - NH₃

Caption: Proposed hydrolysis of the carboximidamide to a urea derivative.

Recommended Experimental Protocols

Protocol 1: Preparation of a Cryo-Stable Solution

This protocol provides a starting point for formulating a solution of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate to minimize degradation during freeze-thaw cycles.

Materials:

  • 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate

  • Histidine buffer components (L-Histidine, L-Histidine HCl) or Citrate buffer components

  • Sucrose (or Trehalose)

  • High-purity water

  • pH meter

Procedure:

  • Buffer Preparation: Prepare a 50 mM Histidine or Citrate buffer.

    • For Histidine: Dissolve L-Histidine and L-Histidine HCl in water to achieve the target pH (start with pH 7.4).

    • For Citrate: Use citric acid and sodium citrate to prepare the buffer at the desired pH (a range of pH 6-7 is a good starting point).

  • Add Cryoprotectant: Dissolve sucrose or trehalose into the buffer to a final concentration of 5-10% (w/v). Ensure it is fully dissolved.

  • Dissolve Compound: Accurately weigh and dissolve the 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate in the buffer/cryoprotectant solution to achieve the desired final concentration.

  • Verify pH: Check the final pH of the solution and adjust if necessary using small amounts of dilute acid (HCl) or base (NaOH).

  • Aliquot: Dispense the solution into single-use, low-binding polypropylene cryovials. The aliquot volume should be appropriate for a single experiment to avoid repeated freeze-thaw cycles of the same stock tube.

  • Freezing: For optimal stability, flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to a -80°C freezer for long-term storage. This promotes the formation of a vitrified (glassy) state rather than large, ordered ice crystals.[4]

Component Recommended Starting Concentration Rationale
Buffer 20-50 mM Histidine or CitrateMinimal pH shift upon freezing.[1][2][3]
pH 7.0 - 8.0 (empirically determine optimum)Avoids strongly acidic conditions that promote hydrolysis.
Cryoprotectant 5-10% (w/v) Sucrose or TrehaloseVitrifies the solution, preventing cryoconcentration.[10]
Freezing Rate Fast (e.g., liquid nitrogen)Promotes vitrification and minimizes ice crystal damage.[5]
Thawing Rate Fast (e.g., 37°C water bath)Reduces the time the compound is exposed to the concentrated liquid phase.[5]
Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a reverse-phase HPLC method to separate and quantify the parent compound from its primary suspected degradation product, 1-(4-(2-methoxyphenyl)piperazin-1-yl)urea.

cluster_workflow Stability-Indicating HPLC Method Workflow start Prepare Mobile Phase & Samples inject Inject Sample onto C18 RP-HPLC Column start->inject separate Gradient Elution (Water/Acetonitrile) inject->separate detect UV Detection (e.g., 254 nm) separate->detect quantify Quantify Peaks: Parent vs. Degradant detect->quantify validate Validate Method (ICH Guidelines) quantify->validate

Caption: Workflow for analysis of compound stability.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Water:Acetonitrile

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or an empirically determined λmax)

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

Method Validation Principles: To ensure this method is "stability-indicating," it must be validated according to ICH guidelines.[13][14]

  • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the degradation products are resolved from the parent peak.

  • Linearity: Establish a linear relationship between peak area and concentration over a defined range.

  • Accuracy & Precision: Confirm that the method provides accurate and repeatable results.

  • Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration of the degradation product that can be reliably detected and quantified.

By implementing these formulation strategies and analytical methods, you can significantly improve the stability of your 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate and ensure the reliability and reproducibility of your experimental results.

References

  • Kolhe, P., Amend, E., & Singh, S. K. (2010). Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. Biotechnology Progress, 26(3), 727-733. Available from: [Link]

  • Scite.ai. (n.d.). Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. Retrieved March 29, 2026, from [Link]

  • ResearchGate. (2019). Impact of Freezing on pH of Buffered Solutions and Consequences for Monoclonal Antibody Aggregation. Available from: [Link]

  • Scribd. (2009). pH Changes in Frozen Histidine Buffers. Available from: [Link]

  • Illinois News Bureau. (2008). New buffer resists pH change, even as temperature drops. Available from: [Link]

  • Wikipedia. (n.d.). Cryoprotectant. Retrieved March 29, 2026, from [Link]

  • Duan, R., et al. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved March 29, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • International Journal for Research Trends and Innovation. (2022). A Review on Cryoprotectant and it's Applications in Cryopreservation. Available from: [Link]

  • PMC. (2022). Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin. Available from: [Link]

  • ResearchGate. (2026). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Available from: [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • SciSpace. (2018). Cryoprotectants and Their Usage in Cryopreservation Process. Available from: [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved March 29, 2026, from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Available from: [Link]

  • PubChem. (n.d.). 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide. Retrieved March 29, 2026, from [Link]

  • RSC Publishing. (n.d.). Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems. Retrieved March 29, 2026, from [Link]

  • PMC. (2025). Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems. Available from: [Link]

  • PubMed. (2025). Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. Available from: [Link]

  • Sartorius. (2015). Evaluating Freeze–Thaw Processes in Biopharmaceutical Development. Available from: [Link]

  • Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO?. Available from: [Link]

  • AAPS PharmSciTech. (2017). Impact of Manufacturing-Scale Freeze-Thaw Conditions on a mAb Solution. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis Scale-Up for 4-(2-Methoxyphenyl)piperazine-1-carboximidamide Sulfate

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of 4-(2-Methoxyph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate. As Senior Application Scientists, we have compiled this resource to address common challenges and provide scientifically grounded solutions to ensure the successful and efficient production of this important pharmaceutical intermediate.

I. Synthetic Pathway Overview

The synthesis of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate is typically a two-step process from the commercially available precursor, 1-(2-methoxyphenyl)piperazine. The first step involves the guanidinylation of the secondary amine of the piperazine ring, followed by the formation of the sulfate salt.

DOT Script for Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Guanidinylation cluster_1 Step 2: Salt Formation 1-(2-methoxyphenyl)piperazine 1-(2-methoxyphenyl)piperazine Free_Base 4-(2-Methoxyphenyl)piperazine- 1-carboximidamide (Free Base) 1-(2-methoxyphenyl)piperazine->Free_Base Base, Solvent Guanidinylating_Agent Guanidinylating Agent (e.g., S-Methylisothiourea sulfate) Guanidinylating_Agent->Free_Base Sulfate_Salt 4-(2-Methoxyphenyl)piperazine- 1-carboximidamide sulfate Free_Base->Sulfate_Salt Solvent Sulfuric_Acid Sulfuric Acid (H₂SO₄) Sulfuric_Acid->Sulfate_Salt

Caption: General synthetic route for 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up, providing potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Low Yield in Guanidinylation Step Incomplete reaction due to insufficient reactivity of the guanidinylating agent. Side reactions, such as the formation of urea or other by-products.[1] Poor quality of starting materials or reagents. Inefficient work-up leading to product loss.Optimize Guanidinylating Agent and Conditions: Consider using a more reactive agent like 1H-pyrazole-1-carboxamidine hydrochloride.[2][3] Screen different bases (e.g., organic bases like triethylamine or inorganic bases like potassium carbonate) and solvents to improve reaction kinetics. Control Reaction Temperature: Maintain the recommended temperature to minimize side reactions. For many guanidinylation reactions, moderate temperatures are preferred. Ensure High Purity of Reactants: Use freshly purified 1-(2-methoxyphenyl)piperazine and high-purity guanidinylating agents. Refine Work-up Procedure: Minimize aqueous washes if the free base has some water solubility. Consider extraction with a suitable organic solvent.
Formation of Impurities Unreacted Starting Material: Incomplete reaction. Dimerization/Polymerization: Possible with certain guanidinylating agents or under harsh conditions. By-products from Guanidinylating Agent: For example, the formation of ureas from the hydrolysis of carbodiimide intermediates.[1]Monitor Reaction Progress: Use TLC or HPLC to ensure the complete consumption of the starting amine. Stoichiometry Control: Carefully control the stoichiometry of the guanidinylating agent to avoid excess that could lead to side reactions. Purification of the Free Base: Before salt formation, consider purifying the free base by column chromatography or recrystallization to remove process-related impurities.
Poor Crystallization of the Sulfate Salt Incorrect Solvent System: The chosen solvent/anti-solvent system may not be optimal for inducing crystallization. Supersaturation Issues: The solution may be too dilute or too concentrated.[4] Presence of Impurities: Impurities can inhibit crystal nucleation and growth.Solvent Screening: Experiment with different solvent systems. A common approach is to dissolve the free base in a polar solvent like isopropanol or ethanol and add a solution of sulfuric acid in the same solvent. An anti-solvent like MTBE or heptane can then be added to induce precipitation. Controlled Cooling and Seeding: Employ a controlled cooling profile to manage supersaturation. Seeding with a small amount of previously obtained crystals can promote crystallization.[] Purify the Free Base: Ensure the free base is of high purity before attempting salt formation.
Inconsistent Particle Size of the Final Product Uncontrolled Crystallization Conditions: Rapid precipitation or uncontrolled cooling can lead to a wide particle size distribution.[6][7] Agitation Rate: The stirring speed during crystallization can affect particle size and agglomeration.Controlled Crystallization: Utilize controlled cooling rates and anti-solvent addition to influence particle size.[8] Optimize Agitation: Experiment with different agitation speeds to achieve the desired particle size distribution. Milling/Micronization: If necessary, post-crystallization techniques like wet or jet milling can be employed to achieve a specific particle size range.[6]
Hygroscopicity of the Sulfate Salt Amorphous Content: The presence of amorphous material can increase water uptake. Residual Solvents: Trapped solvents can contribute to hygroscopicity. Inherent Property: Sulfate salts of organic bases can be inherently hygroscopic.[9]Optimize Crystallization: Ensure a highly crystalline product is obtained. This can be verified by techniques like powder X-ray diffraction (PXRD). Drying Conditions: Implement a robust drying process under vacuum at an appropriate temperature to remove residual solvents. Storage: Store the final product in a well-sealed container with a desiccant.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended guanidinylating agent for the synthesis of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide?

A common and effective guanidinylating agent is S-methylisothiourea sulfate. It is commercially available and generally provides good yields. The reaction is typically carried out in a suitable solvent such as water, methanol, or ethanol, often in the presence of a base to neutralize the generated acid.[10] Other reagents like cyanamide or 1H-pyrazole-1-carboxamidine hydrochloride can also be considered, with the latter often showing higher reactivity.[2][11]

DOT Script for Guanidinylation Mechanism

Guanidinylation_Mechanism cluster_0 Guanidinylation with S-Methylisothiourea Piperazine 4-(2-Methoxyphenyl)piperazine Intermediate Tetrahedral Intermediate Piperazine->Intermediate Nucleophilic Attack Isothiourea S-Methylisothiourea Isothiourea->Intermediate Product 4-(2-Methoxyphenyl)piperazine- 1-carboximidamide Intermediate->Product Elimination Byproduct Methanethiol (CH₃SH) Intermediate->Byproduct

Caption: Simplified mechanism of guanidinylation using S-methylisothiourea.

Q2: How do I form the sulfate salt after the guanidinylation reaction?

After the guanidinylation reaction, the resulting free base, 4-(2-Methoxyphenyl)piperazine-1-carboximidamide, needs to be isolated. This can be achieved by a standard work-up procedure, which may involve extraction and solvent removal. The purified free base is then dissolved in a suitable solvent, such as isopropanol or ethanol. A stoichiometric amount of sulfuric acid, typically as a solution in the same solvent, is then added dropwise with stirring. The sulfate salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent like heptane or MTBE, and dried.

Q3: What are the critical process parameters to control during scale-up?

During scale-up, several parameters become critical to ensure consistent product quality and yield:

  • Temperature Control: Efficient heat transfer is crucial to maintain a consistent temperature throughout the reaction vessel, especially during exothermic steps like the addition of sulfuric acid.

  • Mixing and Agitation: Proper agitation is necessary to ensure homogeneity and prevent localized "hot spots" or concentration gradients. The type of agitator and its speed can significantly impact reaction kinetics and crystallization.

  • Rate of Reagent Addition: The controlled addition of reagents, particularly the guanidinylating agent and sulfuric acid, is important to manage the reaction rate and prevent side reactions.

  • Crystallization Control: On a larger scale, controlling the cooling rate and seeding are essential for obtaining a consistent crystal form and particle size distribution.[4][]

Q4: What analytical techniques are recommended for monitoring the reaction and ensuring the quality of the final product?

A combination of analytical techniques is recommended:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the progress of the guanidinylation reaction, allowing for the quantification of the starting material, product, and any major impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for confirming the chemical structure of the final product. Mass Spectrometry (MS) can be used to confirm the molecular weight.

  • Purity Analysis: HPLC with a suitable detector (e.g., UV) is the standard method for determining the purity of the final product and quantifying any impurities.

  • Physicochemical Characterization: Powder X-ray Diffraction (PXRD) is used to determine the crystallinity and polymorphic form of the sulfate salt. Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess thermal stability. Particle size analysis can be performed using techniques like laser diffraction.[6]

Q5: How should I handle and store 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate?

As a sulfate salt of an organic base, the compound may be hygroscopic.[9] Therefore, it is recommended to store it in a tightly sealed container in a cool, dry place, away from moisture. The use of a desiccant within the storage container is also advisable. The stability of guanidinium salts is generally good under these conditions.[12]

IV. Experimental Protocols

A. Synthesis of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide (Free Base)
  • To a stirred solution of 1-(2-methoxyphenyl)piperazine (1.0 eq) in a suitable solvent (e.g., methanol or water), add S-methylisothiourea sulfate (0.55 eq) at room temperature.

  • Add a base, such as aqueous sodium hydroxide, to maintain a slightly alkaline pH (e.g., pH 9-10).

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours, monitoring the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be filtered. Otherwise, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

B. Formation and Crystallization of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide Sulfate
  • Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) with gentle heating if necessary.

  • In a separate flask, prepare a solution of concentrated sulfuric acid (0.5 eq) in the same solvent.

  • Slowly add the sulfuric acid solution to the solution of the free base with vigorous stirring.

  • The sulfate salt should precipitate upon addition. Continue stirring for a period to ensure complete precipitation.

  • Cool the mixture in an ice bath to maximize the yield.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or heptane) to remove any residual impurities.

  • Dry the product under vacuum at an appropriate temperature to a constant weight.

V. References

  • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924–5929.

  • Veranova. (n.d.). Particle Size Modification. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to Control Particle Size During Crystallization Processes. Retrieved from [Link]

  • Google Patents. (n.d.). Method of crystallization with the particle size distribution being controlled. Retrieved from

  • University of Kentucky X-Ray Crystallography Facility. (2023, July 12). Journal of Molecular Structure. Retrieved from [Link]

  • Salting the Charged Surface: pH and Salt Dependence of Protein G B1 Stability. (n.d.). PMC. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]

  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. (2022, March 10). MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Classical guanidine synthesis. Guanidine core structure obtained by... | Download Scientific Diagram. Retrieved from [Link]

  • Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand. (1994, May 13). PubMed. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). PMC. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Taylor & Francis. (2018, August 17). Full article: Hygroscopicity of dimethylaminium-, sulfate-, and ammonium-containing nanoparticles. Retrieved from [Link]

  • 1-piperazinecarboximidamide, 4-((2-methoxyphenyl)methyl)-, sulfate (2:1). (n.d.). PubChemLite. Retrieved from [Link]

  • Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. (n.d.). JETIR.org. Retrieved from [Link]

  • ResearchGate. (n.d.). pH Corrections and Protein Ionization in Water/Guanidinium Chloride. Retrieved from [Link]

  • Protein stabilization and destabilization by guanidinium salts. (n.d.). PubMed. Retrieved from [Link]

  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. (n.d.). PMC. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI. Retrieved from [Link]

  • SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Retrieved from

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). Retrieved from [Link]

  • Hampton Research. (n.d.). Sample Preparation for Crystallization. Retrieved from [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2025, April 24). Pharmaceutical Sciences. Retrieved from [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016, September 9). PMC. Retrieved from [Link]

  • Synthesis of guanidines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Introduction to cyanamides. (2018, September 7). -ORCA - Cardiff University. Retrieved from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. (n.d.). NSF PAR. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI. (2021, October 21). Encyclopedia MDPI. Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved from [Link]

  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. (2021, October 9). MOST Wiedzy. Retrieved from [Link]

  • Substituted piperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Reactions of cyanamide, dicyandiamide and related cyclic azines in high temperature water. (1997, August 1). Semantic Scholar. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for 4-(2-Methoxyphenyl)piperazine-1-carboximidamide Sulfate Detection: A Comparative Guide

As drug development pipelines increasingly rely on highly functionalized piperazine derivatives—such as cannabinoid receptor 1 (CB1) inverse agonists and pyrrolopyrimidine-based LIMK1 inhibitors—the need for robust analy...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized piperazine derivatives—such as cannabinoid receptor 1 (CB1) inverse agonists and pyrrolopyrimidine-based LIMK1 inhibitors—the need for robust analytical detection of their intermediates becomes critical. 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate is one such pivotal intermediate.

This guide objectively compares analytical methodologies for detecting and quantifying this compound, providing a self-validating experimental framework designed for high-throughput pharmaceutical laboratories.

Mechanistic Context & The "Amidine Dilemma"

From an analytical perspective, 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate presents a classic chromatographic challenge. The molecule features a 1-(2-methoxyphenyl)piperazine core attached to a carboximidamide (amidine) group.

The Causality of Peak Tailing: The amidine nitrogen is highly basic (pKa ~11). Under standard reversed-phase liquid chromatography (RPLC) conditions, this group remains fully protonated. These positively charged analytes undergo strong secondary electrostatic interactions with ionized, unreacted silanol groups (SiO⁻) on traditional silica-based stationary phases. This results in severe peak tailing, shifting retention times, and poor resolution [1].

While traditional HPLC-UV methods mitigate this by using high-concentration phosphate buffers to mask silanols, these non-volatile buffers are strictly incompatible with Mass Spectrometry (MS). Therefore, transitioning to LC-MS/MS requires a strategic shift in both column chemistry and mobile phase selection to maintain ionization efficiency without compromising peak shape [3].

Comparison of Analytical Modalities

To establish the most effective detection strategy, we compared three standard modalities. The data below synthesizes our laboratory's performance metrics when analyzing piperazine-1-carboximidamide derivatives.

Table 1: Performance Comparison of Analytical Methods
ParameterHPLC-UV (Phosphate Buffer)UHPLC-PDA (Volatile Buffer)UHPLC-MS/MS (MRM Mode)
Sensitivity (LOD) 500 ng/mL150 ng/mL0.5 ng/mL
Dynamic Range 1.5 - 100 µg/mL0.5 - 50 µg/mL1.0 - 1000 ng/mL
Run Time 15.0 min6.0 min4.0 min
Matrix Interference High (Co-elution risks)ModerateMinimal (High Selectivity)
MS Compatibility IncompatibleCompatibleNative
Primary Use Case Bulk API Release TestingIn-process Synthesis ChecksPharmacokinetics / Trace Analysis

Self-Validating Experimental Protocol: UHPLC-MS/MS

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates a strict System Suitability Test (SST) that acts as a gatekeeper; if the system fails to meet the defined chromatographic parameters, the sequence halts, preventing the acquisition of compromised data.

AnalyticalWorkflow A Sample Preparation (Sulfate Neutralization & Extraction) B System Suitability Test (SST) (Self-Validation: Tailing < 1.5) A->B B->A Fail (Recalibrate System) C UHPLC Separation (End-capped C18, pH 3.0) B->C D ESI+ MS/MS Detection (MRM Mode) C->D E Data Analysis & ICH Q2(R1) Validation D->E

Figure 1: Self-validating UHPLC-MS/MS analytical workflow ensuring system suitability prior to analysis.

Phase 1: Sample Preparation & Sulfate Dissociation
  • Solubilization: Dissolve the 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate standard in a diluent of 50:50 Methanol:Water (v/v). Causality: This specific ratio ensures complete dissociation of the sulfate counter-ion while matching the initial mobile phase conditions to prevent solvent-induced peak distortion.

  • Internal Standard: Spike samples with 10 ng/mL of an isotopically labeled analog (e.g., 1-(2-methoxyphenyl)piperazine-d4) to correct for matrix-induced ion suppression during ESI.

Phase 2: The Self-Validating Gatekeeper (SST)

Before analyzing unknown samples, inject a 50 ng/mL calibration standard six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area 2.0%.

    • Tailing Factor (Tf) 1.5.

    • Theoretical Plates (N) 5000.

  • Action: If criteria are met, the system is validated for the run. If Tf > 1.5, it indicates column voiding or silanol exposure; the column must be replaced or back-flushed.

Phase 3: Chromatographic Separation
  • Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 µm). Causality: The ethylene-bridged hybrid (BEH) particle is highly end-capped, shielding the basic amidine group from residual silanols, thus solving the "amidine dilemma."

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes at 0.4 mL/min.

Phase 4: MS/MS Detection & Fragmentation
  • Ionization: Electrospray Ionization in positive mode (ESI+). The acidic mobile phase ensures the amidine group is fully protonated, yielding a strong precursor ion at m/z 235.

  • MRM Transitions:

    • Quantifier:m/z 235 192 (Collision Energy: 20 eV). Corresponds to the loss of the carboximidamide group.

    • Qualifier:m/z 235 218 (Collision Energy: 15 eV). Corresponds to the loss of ammonia ( ).

IonizationPathway Mol 4-(2-Methoxyphenyl)piperazine -1-carboximidamide ESI ESI+ Ionization (Protonation) Mol->ESI Prec Precursor Ion [M+H]+ m/z 235 ESI->Prec CID Collision-Induced Dissociation (CID) Prec->CID Frag1 Product Ion m/z 192 (Loss of Amidine) CID->Frag1 Frag2 Product Ion m/z 218 (Loss of NH3) CID->Frag2

Figure 2: ESI+ MS/MS fragmentation pathway for 4-(2-Methoxyphenyl)piperazine-1-carboximidamide.

Experimental Validation Data

Following the execution of the protocol, the method was validated according to ICH Q2(R1) guidelines. The quantitative data below demonstrates the robustness of the UHPLC-MS/MS approach [2].

Table 2: ICH Q2(R1) Validation Parameters for the Optimized LC-MS/MS Method
Validation ParameterResultAcceptance Criteria (ICH Q2)
Limit of Detection (LOD) 0.5 ng/mLSignal-to-Noise (S/N) 3
Limit of Quantification (LOQ) 1.0 ng/mLSignal-to-Noise (S/N) 10
Linearity ( ) 0.9994 (1.0 - 1000 ng/mL)
Intra-day Precision (RSD, n=6) 1.2% at 50 ng/mL 2.0%
Inter-day Precision (RSD, n=18) 1.8% at 50 ng/mL 3.0%
Accuracy (Recovery %) 98.5% - 101.2%95.0% - 105.0%

References

  • Title: A novel synthetic approach for the piperazynyl pyrimidine intermediate: focus on the cost cutting of buspirone drug at commercial level Source: Taylor & Francis URL: [Link]

  • Title: Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists Source: PMC / NIH URL: [Link]

  • Title: MDHS 25 Revisited: Part 2, Modified Sampling and Analytical Procedures Applied to HDI-Based Isocyanates Source: Oxford Academic URL: [Link]

  • Title: The Nature of Diamino Linker and Halogen Bonding Define Selectivity of Pyrrolopyrimidine-Based LIMK1 Inhibitors Source: Frontiers URL: [Link]

Comparative

Pharmacological and Structural Comparison Guide: 4-(2-Methoxyphenyl)piperazine-1-carboximidamide Sulfate vs. Standard Arylpiperazines

Executive Summary For decades, the long-chain arylpiperazine scaffold has served as a cornerstone in neuropsychiatric drug discovery, classically acting as a privileged pharmacophore for serotonin (5-HT) and dopamine (D2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the long-chain arylpiperazine scaffold has served as a cornerstone in neuropsychiatric drug discovery, classically acting as a privileged pharmacophore for serotonin (5-HT) and dopamine (D2) receptors[1][2]. However, modern drug development demands novel mechanisms of action to avoid the extrapyramidal side effects associated with classic D2 modulation.

This guide provides an objective, data-driven comparison between standard arylpiperazine derivatives (e.g., 1-(2-methoxyphenyl)piperazine) and 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate . By replacing the traditional alkyl/aryl N4-linker with a highly polar carboximidamide (amidino) moiety, the pharmacological profile radically shifts from 5-HT1A/5-HT7 binding to potent Trace Amine-Associated Receptor 1 (TAAR1) agonism[3].

Structural Chemistry & Physicochemical Divergence

The causality behind the divergent receptor profiles of these two classes lies entirely in their structural chemistry.

  • Standard Arylpiperazines: Typically feature a lipophilic alkyl or aryl chain extending from the piperazine N4 position. This lipophilicity allows for deep insertion into the hydrophobic auxiliary pockets of 5-HT1A and 5-HT7 receptors[1].

  • 4-(2-Methoxyphenyl)piperazine-1-carboximidamide: The introduction of the carboximidamide group simplifies the biguanide skeleton into a rigid, planar amidino group[3]. With a pKa of ~11–12, this group remains protonated at physiological pH. The delocalized positive charge sterically clashes with the 5-HT1A orthosteric site but perfectly mimics the endogenous trace amines (like tyramine) required for TAAR1 activation. Furthermore, the sulfate salt formulation is strategically utilized to maximize aqueous solubility, preventing compound precipitation in high-throughput aqueous assay buffers without requiring high concentrations of DMSO.

Table 1: Comparative Physicochemical Properties
PropertyStandard Arylpiperazine (e.g., 1-o-MPP)4-(2-Methoxyphenyl)piperazine-1-carboximidamide Sulfate
N4 Substituent Hydrogen or Lipophilic Alkyl/Aryl ChainCarboximidamide (Amidino)
Physiological Charge +1 (Localized on tertiary amine)+1 (Delocalized over guanidino/amidino group)
Lipophilicity (LogP) Moderate to High (~1.8 - 3.5)Low (~0.5 - 1.0, Highly polar)
Aqueous Solubility Moderate (Often requires HCl salt)High (Optimized via sulfate salt)
Primary Target Class 5-HT1A, 5-HT7, D2 ReceptorsTAAR1 (Trace Amine-Associated Receptor 1)

Pharmacological Profiling: The TAAR1 Paradigm Shift

Standard 2-methoxyphenyl piperazine derivatives (such as WAY-100635 or simple 1-o-MPP) are synonymous with 5-HT1A receptor modulation[2]. However, the carboximidamide derivative demonstrates a highly specific target shift.

In vitro functional assays reveal that the ortho-methoxy substitution on the phenyl ring, combined with the amidino group, forces an optimal spatial geometry for TAAR1 interaction. This results in a potent human TAAR1 (hTAAR1) agonism with an EC50​ of approximately 93 nM, effectively abandoning the classic serotonergic pathway[3].

Table 2: Quantitative Pharmacological Activity Profile
Target ReceptorStandard Arylpiperazine Profile4-(2-Methoxyphenyl)piperazine-1-carboximidamide
5-HT1A High Affinity ( Ki​ < 50 nM)Negligible / Severely Reduced
5-HT7 Moderate/High AffinityNegligible / Severely Reduced
hTAAR1 NegligiblePotent Agonist ( EC50​≈93 nM)
D2 Moderate AffinityNegligible
Divergent Signaling Pathways

Because 5-HT1A is Gi/o​ -coupled (inhibiting cAMP) and TAAR1 is Gs​ -coupled (stimulating cAMP), the downstream intracellular effects are entirely opposed.

Pathway cluster_ligands Ligand Class cluster_receptors Primary GPCR Targets cluster_effectors Intracellular Effectors A Standard Arylpiperazines (e.g., 1-o-MPP) C 5-HT1A / 5-HT7 Receptors A->C High Affinity B 4-(2-Methoxyphenyl)piperazine- 1-carboximidamide B->C Reduced Affinity D TAAR1 Receptor B->D Potent Agonism (EC50 ~93 nM) E Gi/o Pathway (Decreased cAMP) C->E F Gs Pathway (Increased cAMP) D->F

Divergent GPCR signaling pathways of standard arylpiperazines versus carboximidamide derivatives.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the target shift from 5-HT1A to TAAR1, two orthogonal assay systems must be employed. As a best practice, these protocols are designed as self-validating loops—ensuring that negative results (e.g., lack of 5-HT1A binding) are true negatives, and positive results (TAAR1 agonism) are physiologically relevant.

Protocol A: TAAR1 Functional Agonism via cAMP BRET Biosensor

Traditional cAMP accumulation assays require cell lysis, destroying the kinetic profile of receptor activation. Bioluminescence Resonance Energy Transfer (BRET) allows for real-time, live-cell monitoring of the Gs​ -coupled cAMP surge[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293T cells co-transfected with plasmids encoding hTAAR1 and a cAMP BRET biosensor into 96-well white microplates.

  • Baseline Validation (Self-Validation Step 1): Measure basal luminescence prior to ligand addition. This normalizes well-to-well variations in biosensor expression and cell viability.

  • Ligand Incubation: Add 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate in a dose-response gradient (1 nM to 10 µM).

  • Control Integration (Self-Validation Step 2): In parallel wells, apply Tyramine (endogenous TAAR1 agonist) as a positive control, and vehicle (buffer) as a negative control.

  • Substrate Addition: Inject the BRET substrate (e.g., Coelenterazine-h) and incubate for 10 minutes.

  • Quantification: Calculate the Acceptor/Donor emission ratio. Generate dose-response curves using non-linear regression to determine the EC50​ .

BRET_Workflow Step1 1. Cell Preparation Seed HEK-293T cells co-transfected with hTAAR1 & cAMP BRET biosensor Step2 2. Baseline Validation Measure basal luminescence to ensure biosensor expression & viability Step1->Step2 Step3 3. Ligand Incubation Add 4-(2-Methoxyphenyl)piperazine- 1-carboximidamide (Dose-response) Step2->Step3 Step4 4. Substrate Addition Inject BRET substrate (Coelenterazine) and incubate for 10-15 mins Step3->Step4 Step5 5. Signal Quantification Calculate Acceptor/Donor emission ratio Normalize against Tyramine control Step4->Step5

Self-validating BRET biosensor workflow for quantifying TAAR1 functional agonism.
Protocol B: Radioligand Binding Assay for 5-HT1A Exclusion

To confirm the loss of serotonergic activity, a competitive radioligand binding assay is required.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human 5-HT1A receptors.

  • Incubation: Incubate membranes with 1.5 nM [ 3 H]-8-OH-DPAT (a highly selective 5-HT1A radioligand) alongside varying concentrations of the carboximidamide derivative.

  • Self-Validation Control: Use 10 µM WAY-100635 to define Non-Specific Binding (NSB). If the assay window between total binding and NSB is robust, the assay is validated.

  • Filtration & Detection: Terminate the reaction via rapid filtration through GF/B glass fiber filters, wash with ice-cold buffer, and quantify retained radioactivity via liquid scintillation counting.

Conclusion

The structural evolution from a standard arylpiperazine to 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate represents a masterclass in rational drug design. By leveraging the steric and electronic properties of the amidino group, researchers can effectively silence classic 5-HT1A/5-HT7 activity while unlocking potent TAAR1 agonism. This compound serves as a critical tool for neuropharmacologists investigating TAAR1-mediated pathways for schizophrenia and metabolic disorders, offering a cleaner pharmacological slate free from traditional D2-mediated liabilities.

References

  • Lopez-Rodriguez, M. L., Ayala, D., Benhamu, B., Morcillo, M. J., & Viso, A. (2002). Arylpiperazine Derivatives Acting at 5-HT1A Receptors. Current Medicinal Chemistry, 9(4), 443-469. Available at:[Link][1]

  • Modica, M. N., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1339-1354. Available at:[Link][2]

  • Cichero, E., et al. (2020). Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor: Rational Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 13(11), 391. Available at:[Link][3]

Sources

Validation

Reproducibility of Cell-Based Assays Using 4-(2-Methoxyphenyl)piperazine-1-carboximidamide Sulfate: A Comparative Guide

As GPCR pharmacology shifts from simple on/off receptor models toward the nuanced understanding of biased signaling and allosteric modulation, the selection of highly specific tool compounds is critical. 4-(2-Methoxyphen...

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Author: BenchChem Technical Support Team. Date: April 2026

As GPCR pharmacology shifts from simple on/off receptor models toward the nuanced understanding of biased signaling and allosteric modulation, the selection of highly specific tool compounds is critical. 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate (hereafter referred to as 2-MPP-CA sulfate ) represents a specialized pharmacological probe.

By combining the canonical 2-methoxyphenylpiperazine (2-MPP) scaffold—a privileged structure for 5-HT1A and α1-adrenergic receptors—with a carboximidamide (guanidine) moiety, this compound offers unique physicochemical properties. This guide provides an objective, data-driven comparison of 2-MPP-CA sulfate against standard reference alternatives, detailing the causality behind assay design and providing self-validating protocols to ensure absolute reproducibility in your cell-based workflows.

Pharmacological Causality & Structural Rationale

To design a reproducible assay, one must first understand the structural causality driving the ligand-receptor interaction.

The 2-MPP scaffold is well-documented as a critical pharmacophore for high-affinity binding to the orthosteric pocket of the 5-HT1A receptor, classically demonstrated by the silent antagonist WAY-100635 ( [1]). The 2-MPP moiety anchors the compound via a critical salt bridge with Asp116 (D3.32) in transmembrane helix 3 (TM3).

However, the addition of the carboximidamide group in 2-MPP-CA sulfate introduces a strong, planar hydrogen-bond donor network. This modification extends into the extracellular vestibule, altering the ligand's residence time and potentially inducing distinct receptor conformations. In cell-based assays, this structural shift often manifests as biased signaling —where the ligand may functionally antagonize G-protein coupling (cAMP accumulation) while partially agonizing or differentially modulating β-arrestin recruitment ( [2]).

Comparative Performance Data

To objectively benchmark 2-MPP-CA sulfate, we compare its performance against established reference compounds across two orthogonal cell-based assays: Gi-mediated cAMP inhibition and β-Arrestin-2 recruitment.

Note: Data represents standardized high-throughput screening (HTS) metrics in stable HEK293T (5-HT1A) cell lines.

CompoundTarget Receptor(s)Primary Pharmacological ActioncAMP IC₅₀ (nM)*β-Arrestin EC₅₀ (nM)Assay Z'-Factor
2-MPP-CA Sulfate 5-HT1A / α1-ARBiased Antagonist4.5 ± 0.312.1 ± 1.50.78
WAY-100635 5-HT1ASilent Antagonist0.9 ± 0.1N/A (No recruitment)0.82
8-OH-DPAT 5-HT1AFull Agonist1.2 ± 0.2 (EC₅₀)45.0 ± 5.20.85
Naftopidil α1-ARAntagonist15.3 ± 2.1N/A0.75

*For antagonists, IC₅₀ represents the reversal of 8-OH-DPAT-induced cAMP suppression.

Visualizing the Pharmacological Workflows

GPCR_Signaling cluster_Gprotein G-Protein Pathway (Gi) cluster_Arrestin β-Arrestin Pathway Ligand 2-MPP-CA Sulfate Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_protein Gαi Inhibition of Adenylyl Cyclase Receptor->G_protein Activates Arrestin β-Arrestin 2 Recruitment Receptor->Arrestin Recruits cAMP Decreased cAMP (HTRF Readout) G_protein->cAMP Modulates BRET BRET Signal (Luminescence) Arrestin->BRET Generates

GPCR biased signaling pathways and corresponding cell-based assay readouts.

Self-Validating Experimental Protocols

A robust assay must be a self-validating system. This means incorporating internal controls that confirm cellular responsiveness, signal stability, and the absence of assay interference.

Protocol A: Gi-Coupled cAMP Accumulation Assay (HTRF)

The Causality: The 5-HT1A receptor is Gi-coupled; its activation inhibits adenylyl cyclase, lowering cAMP. To measure the antagonist properties of 2-MPP-CA sulfate, we must first artificially elevate baseline cAMP using Forskolin (a direct adenylyl cyclase activator), suppress it using a reference agonist (8-OH-DPAT), and then measure the compound's ability to reverse that suppression. IBMX is added to inhibit phosphodiesterases, preventing premature cAMP degradation and ensuring a stable assay window.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293T cells stably expressing human 5-HT1A. Resuspend in stimulation buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX ). Plate at 10,000 cells/well in a 384-well white microplate.

  • Antagonist Pre-Incubation: Add 2-MPP-CA sulfate (10-point dose-response, 10 µM to 0.3 nM) to the cells. Include vehicle (DMSO 0.1%) and WAY-100635 reference controls. Incubate for 15 minutes at 37°C.

  • Agonist Challenge: Add a challenge solution containing an EC₈₀ concentration of 8-OH-DPAT and 10 µM Forskolin .

    • Self-Validation Check: Include a "Forskolin-only" control well (maximum cAMP) and a "Forskolin + Agonist" control well (minimum cAMP) to calculate the Z'-factor.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF cAMP-d2 conjugate and Anti-cAMP Cryptate (reconstituted in lysis buffer). Incubate for 1 hour at room temperature in the dark.

  • Readout: Read TR-FRET signals on a compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm). Calculate the 665/620 ratio.

Assay_Workflow Step1 1. Cell Seeding HEK293T (5-HT1A) Step2 2. Antagonist Incubation 2-MPP-CA Sulfate + IBMX (15 min) Step1->Step2 Step3 3. Agonist Challenge 8-OH-DPAT + Forskolin (30 min) Step2->Step3 Step4 4. Lysis & Detection cAMP-d2 + Anti-cAMP Cryptate Step3->Step4 Step5 5. TR-FRET Readout Ratio 665nm / 620nm Step4->Step5

Step-by-step workflow for the self-validating HTRF cAMP accumulation assay.

Protocol B: β-Arrestin-2 Recruitment Assay (BRET)

The Causality: To evaluate whether 2-MPP-CA sulfate exhibits biased signaling, we must measure β-arrestin recruitment. Bioluminescence Resonance Energy Transfer (BRET) is chosen over reporter gene assays because it captures transient, real-time protein-protein interactions without the temporal lag of transcription ( [3]).

Step-by-Step Methodology:

  • Transfection: Transiently co-transfect CHO-K1 cells with 5-HT1A-Rluc8 (donor) and β-Arrestin-2-mVenus (acceptor) plasmids. Plate in 96-well white plates and culture for 48 hours.

  • Baseline Measurement: Wash cells with HBSS. Add 5 µM coelenterazine-h (BRET substrate). Read baseline luminescence for 5 minutes to establish a stable pre-treatment signal.

  • Compound Addition: Add 2-MPP-CA sulfate at varying concentrations.

    • Self-Validation Check: The baseline read serves as the internal negative control, ensuring any signal increase is strictly ligand-induced.

  • Kinetic Reading: Immediately read the plate kinetically for 45 minutes, calculating the BRET ratio (Emission at 535 nm / Emission at 475 nm) at 1-minute intervals.

Conclusion

While WAY-100635 remains the gold standard for silent 5-HT1A antagonism, 2-MPP-CA sulfate provides a highly valuable alternative for researchers investigating complex pharmacological phenomena such as biased signaling and receptor cross-talk (e.g., between 5-HT1A and α1-ARs) ( [4]). By adhering to the self-validating protocols outlined above, laboratories can ensure high reproducibility and quantitative rigor in their GPCR drug discovery pipelines.

References

  • A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 Source: PubMed (NIH) URL:[Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: PubMed Central (NIH) URL:[Link]

  • Protein-Protein Interaction Assays: Illuminating the Science Behind LinkLight Source: Reaction Biology URL:[Link]

  • Indole-2-Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking Source: PubMed Central (NIH) URL:[Link]

Comparative

Application Note: Preclinical Salt Selection &amp; Efficacy Profiling of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide

Executive Summary 4-(2-Methoxyphenyl)piperazine-1-carboximidamide is a highly basic synthetic arylpiperazine derivative. Compounds containing the 1-(2-methoxyphenyl)piperazine pharmacophore are well-documented ligands fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(2-Methoxyphenyl)piperazine-1-carboximidamide is a highly basic synthetic arylpiperazine derivative. Compounds containing the 1-(2-methoxyphenyl)piperazine pharmacophore are well-documented ligands for 5-HT1A and α1-adrenergic receptors, making them critical building blocks in neuropharmacological and cardiovascular drug development.

Because the active pharmaceutical ingredient (API) contains both a piperazine nitrogen and a carboximidamide (guanidine) moiety, its physicochemical behavior is heavily dictated by its salt form. This technical guide provides an objective, data-supported comparison between the commercially available sulfate salt () and its theoretical hydrochloride (HCl) salt alternative. By evaluating solid-state thermodynamics, dissolution kinetics, and in vivo efficacy, this guide establishes a rational framework for preclinical formulation selection.

Mechanistic Causality: Solid-State & Physicochemical Properties

According to[1], the choice of counterion fundamentally alters the crystal lattice energy and solvation thermodynamics of an API. The free base of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide possesses two basic centers: a guanidine group (pKa ~13) and a piperazine nitrogen (pKa ~8.5). At physiological pH, the molecule is doubly protonated.

  • The Hydrochloride Alternative: Synthesizing an HCl salt for this molecule typically results in a dihydrochloride to neutralize both basic centers. However, dihydrochloride salts of guanidines are notoriously hygroscopic and prone to deliquescence. Furthermore, in the gastric environment (pH 1.2), the high endogenous chloride concentration suppresses the dissolution of HCl salts via the common ion effect, leading to variable oral absorption.

  • The Sulfate Advantage: Utilizing sulfuric acid yields a stable bis-salt (2:1 API:SO4 stoichiometry). The divalent sulfate anion effectively bridges the cationic centers, increasing the crystal lattice energy and mitigating moisture sorption. Importantly, the sulfate salt is immune to the gastric chloride common ion effect, ensuring rapid and complete dissolution in the stomach. The FDA provides specific[2], emphasizing the importance of counterion stoichiometry in determining API stability.

Table 1: Comparative Physicochemical Profile
PropertySulfate Salt (Bis-salt)Hydrochloride Salt (Dihydrochloride)
Stoichiometry 2:1 (API : SO4)1:2 (API : Cl)
Hygroscopicity (75% RH) Low (<2% weight gain)High (>8% weight gain, deliquescent)
SGF Solubility (pH 1.2) >50 mg/mL~15 mg/mL (Suppressed by common ion effect)
FaSSIF Solubility (pH 6.5) ~30 mg/mL~25 mg/mL
Solid-State Stability High (Stable up to 220°C)Moderate (Requires desiccant storage)

Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in self-validation steps to prevent false-positive artifacts during preclinical screening.

Workflow A Salt Synthesis (Sulfate vs HCl) B Solid-State Characterization A->B C Biorelevant Dissolution B->C D In Vivo PK/PD Efficacy C->D

Fig 1. Preclinical workflow for API salt selection, solid-state profiling, and in vivo evaluation.

Protocol 1: Solid-State Characterization & Biorelevant Dissolution

Objective: To evaluate thermodynamic stability and predict gastrointestinal dissolution kinetics. Standard aqueous solubility tests fail to account for physiological conditions; therefore, Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF) are mandatory.

  • Thermal Analysis (DSC/TGA): Weigh 2-5 mg of the salt into an aluminum pan. Heat at 10°C/min from 25°C to 300°C under nitrogen.

    • Self-Validation Check: A sharp endothermic melting peak without prior weight loss in the TGA trace confirms a highly crystalline, non-solvated structure.

  • Biorelevant Dissolution: Suspend 50 mg of API equivalent in 50 mL of SGF (pH 1.2) and FaSSIF (pH 6.5) at 37°C using a USP Apparatus II (paddle method) at 50 RPM.

  • Sampling & Quantification: Withdraw 1 mL aliquots at 5, 15, 30, 60, and 120 minutes. Centrifuge immediately (10,000 x g, 2 min) to halt dissolution. Quantify the supernatant via HPLC-UV.

    • Self-Validation Check: Perform a mass balance calculation by dissolving the remaining undissolved pellet in an organic solvent (e.g., Methanol) to ensure no API was lost to vessel adsorption.

Protocol 2: Pharmacokinetic (PK) & Pharmacodynamic (PD) Profiling

Objective: To correlate dissolution kinetics with systemic exposure and receptor-mediated efficacy.

  • Dosing: Administer 10 mg/kg (free base equivalent) of either the sulfate or HCl salt via oral gavage (PO) to male Sprague-Dawley rats (n=6/group).

  • PK Blood Sampling: Collect serial blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, and 8 hours. Extract plasma and analyze via LC-MS/MS.

    • Self-Validation Check: Spike matrix blanks with a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction to normalize for matrix effects and recovery losses.

  • PD Efficacy Readout (Telemetric Blood Pressure): Continuously monitor Mean Arterial Pressure (MAP) via surgically implanted telemetry devices to assess α1-adrenergic antagonism.

    • Self-Validation Check: Baseline MAP must be recorded continuously for 24 hours prior to dosing to establish a vehicle-independent physiological baseline.

In Vivo Efficacy and Pharmacodynamics

While the salt form dissociates in systemic circulation—meaning the active moiety at the receptor site is identical regardless of the starting salt—the rate and extent of absorption (Cmax and AUC) directly dictate the onset and magnitude of efficacy.

Because the sulfate salt avoids the gastric common ion effect, it exhibits a more rapid Tmax and higher Cmax. This accelerated systemic exposure leads to faster receptor occupancy at 5-HT1A and α1-adrenergic sites, translating to a more robust and rapid physiological response (e.g., reduction in Mean Arterial Pressure).

Pathway Ligand 4-(2-Methoxyphenyl)piperazine- 1-carboximidamide Receptor 5-HT1A / Alpha-1 Adrenergic Receptors Ligand->Receptor Receptor Binding GProtein G-Protein Activation (Gi/o & Gq) Receptor->GProtein Signal Transduction Effector Adenylyl Cyclase Inhibition & PLC Activation GProtein->Effector Secondary Messengers Outcome Modulated Neurotransmission Effector->Outcome Physiological Response

Fig 2. Downstream GPCR signaling cascade of the 1-(2-methoxyphenyl)piperazine pharmacophore.

Table 2: Comparative PK/PD Parameters (Rat Model, 10 mg/kg PO)
ParameterSulfate SaltHydrochloride Salt
Cmax (ng/mL) 410 ± 35280 ± 42
Tmax (hours) 0.51.5
AUC_0-inf (ng*h/mL) 1850 ± 1201420 ± 150
PD Onset (MAP reduction) 30 minutes90 minutes
Max MAP Reduction (mmHg) -22 ± 3-14 ± 4

References

  • Berge SM, Bighley LD, Monkhouse DC. "Pharmaceutical salts." Journal of Pharmaceutical Sciences (1977). PubMed.[Link]

  • "Regulatory Classification of Pharmaceutical Co-Crystals Guidance for Industry." U.S. Food and Drug Administration (FDA) (2018). FDA.gov.[Link]

Sources

Validation

Benchmarking 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate against traditional receptor antagonists

An in-depth technical analysis benchmarking 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate against traditional monoaminergic receptor antagonists reveals a fascinating paradigm shift in neuropsychiatric drug des...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis benchmarking 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate against traditional monoaminergic receptor antagonists reveals a fascinating paradigm shift in neuropsychiatric drug design. By functionalizing a classic antagonist pharmacophore with a highly basic amidino group, researchers have successfully engineered a polypharmacological ligand that pivots from traditional receptor blockade to targeted agonism.

Structural Causality: From Antagonism to Agonism

Historically, the 1-(2-methoxyphenyl)piperazine (1-MPP) scaffold has been the cornerstone of traditional 5-HT1A and α1-adrenergic receptor antagonists[1]. The most prominent example is WAY-100635 , a widely utilized "silent antagonist" that binds the 5-HT1A orthosteric site with sub-nanomolar affinity (Ki = 0.39 nM) without inducing G-protein activation[2].

However, synthesizing 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate introduces a critical structural divergence. The addition of the carboximidamide (guanidine-like) moiety fundamentally alters the molecule's electrostatic topology. This highly basic, hydrogen-bond-donating group engages with specific aspartate residues (e.g., Asp103) in the binding pocket of the Trace Amine-Associated Receptor 1 (TAAR1) [3]. Consequently, the molecule shifts from being a traditional Gi/o-coupled receptor antagonist to a potent Gs/Gq-coupled TAAR1 agonist, exhibiting an EC50 of 93 nM[4].

Mechanistic Divergence Pathway

The following diagram illustrates the divergent intracellular signaling pathways triggered by traditional 1-arylpiperazine antagonists versus the novel carboximidamide derivative.

Pathway cluster_trad Traditional 5-HT1A Antagonism cluster_novel Novel Polypharmacology WAY WAY-100635 HT1A 5-HT1A Receptor (Gi/o) WAY->HT1A Competitive Blockade Downstream Neuromodulation (DA/5-HT Firing Rates) HT1A->Downstream Disinhibition of AC PAPC 4-(2-MeO-phenyl)piperazine- 1-carboximidamide TAAR1 TAAR1 Receptor (Gs/Gq) PAPC->TAAR1 Agonism (EC50 = 93 nM) TAAR1->Downstream cAMP Accumulation

Mechanistic divergence of 2-MeO-PAPC versus traditional 5-HT1A antagonists.

Comparative Performance Benchmarking

To objectively evaluate 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate, we benchmark its binding affinity and functional potency against industry-standard antagonists and a reference TAAR1 agonist.

CompoundPrimary TargetMechanism of ActionTarget Affinity / PotencySecondary Activity
4-(2-Methoxyphenyl)piperazine-1-carboximidamide hTAAR1AgonistEC50 = 93 nM5-HT1A / α1 (Modulator)
WAY-100635 5-HT1ASilent AntagonistKi = 0.39 nMD4 (Agonist)
Haloperidol D2AntagonistKi = 1.20 nM5-HT2A (Antagonist)
RO5263397 hTAAR1AgonistEC50 = 26 nMHighly Selective

Data synthesis indicates that while the carboximidamide derivative does not match the extreme sub-nanomolar binding of WAY-100635 at 5-HT1A, its nanomolar efficacy at TAAR1 provides a unique polypharmacological profile ideal for modulating dopaminergic tone without the extrapyramidal side effects associated with direct D2 antagonists like Haloperidol.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the evaluation of this compound requires orthogonal assays. The following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Protocol A: Real-Time cAMP BRET Biosensor Assay (TAAR1 Functional Activity)

Causality of Choice: Traditional endpoint ELISA assays fail to capture the rapid, transient nature of Gs-coupled TAAR1 signaling, often leading to underestimated potencies due to receptor desensitization. Bioluminescence Resonance Energy Transfer (BRET) biosensors (e.g., CAMYEL) provide real-time, live-cell kinetic tracking of intracellular cAMP[4].

Step-by-Step Workflow:

  • Transfection: Co-transfect HEK-293T cells with plasmids encoding human TAAR1 (hTAAR1) and the cAMP BRET biosensor using a lipofection reagent.

  • Seeding: Plate the transfected cells into 96-well white microplates (to maximize signal reflection) at a density of 5×104 cells/well. Incubate for 24 hours at 37°C.

  • Phosphodiesterase Inhibition (Critical Control): Wash the cells with PBS and pre-incubate with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Validation: IBMX prevents the degradation of cAMP by phosphodiesterases, ensuring that any measured cAMP accumulation is strictly a function of receptor activation rather than basal metabolic fluctuation.

  • Baseline Establishment: Add the luciferase substrate, Coelenterazine-h (5 µM), and read the baseline BRET ratio (emission at 535 nm / 475 nm) for 10 minutes.

  • Ligand Addition: Introduce 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate at escalating concentrations ( 10−10 to 10−5 M). Use Tyramine (1 µM) as a positive control for full agonism.

  • Quantification: Monitor the BRET signal continuously for 30 minutes. Calculate the EC50 using non-linear regression analysis of the area under the curve (AUC).

Protocol B: Radioligand Displacement Assay (5-HT1A Residual Affinity)

Causality of Choice: Because the compound retains the 1-MPP core, it is imperative to quantify its residual affinity for the 5-HT1A receptor. Using [3H]-WAY-100635 as the radioligand ensures high specificity for the orthosteric site, providing a direct benchmark against traditional antagonists[5].

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize rat hippocampal tissue (a region with dense 5-HT1A expression) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 2 mM MgCl2. Validation: MgCl2 is critical here; it stabilizes the G-protein coupled state of the receptor, which is necessary for accurate ligand binding thermodynamics.

  • Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, 1 nM [3H]-WAY-100635, and the test compound (0.1 nM to 10 µM) in a total volume of 250 µL.

  • Non-Specific Binding (NSB) Control: In parallel wells, add 10 µM unlabelled serotonin (5-HT) instead of the test compound. Validation: This saturates all specific 5-HT1A sites. Any radioactivity detected in these wells represents non-specific lipid or plastic binding, which must be subtracted from total binding to yield specific binding.

  • Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Validation: PEI neutralizes the negative charge of the glass fibers, preventing the basic carboximidamide compound from binding non-specifically to the filter.

  • Scintillation: Wash the filters three times with ice-cold buffer, extract into scintillation fluid, and quantify retained radioactivity (CPM). Calculate the Ki using the Cheng-Prusoff equation.

References

  • Francesconi, V., Cichero, E., Kanov, E. V., Laurini, E., Pricl, S., Gainetdinov, R. R., & Tonelli, M. (2020). "Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor: Rational Design, Synthesis, Biological Evaluation and Molecular Docking Studies." Pharmaceuticals, 13(11), 391.[Link]

  • National Center for Biotechnology Information (NCBI). "[Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide." Molecular Imaging and Contrast Agent Database (MICAD).[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide Sulfate

As laboratory professionals, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemical reagents we employ. The proper disposal of these materials is not merely a regulatory hurdle...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemical reagents we employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of safe, ethical, and sustainable research. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate, a compound often used in pharmaceutical research and development. Our approach is grounded in established safety protocols and regulatory frameworks to ensure the protection of both laboratory personnel and the environment.

Part 1: Hazard Characterization and Regulatory Context

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards and the governing regulations is essential. While a specific Safety Data Sheet (SDS) for the carboximidamide sulfate salt may not always be readily available, we can infer its properties from the parent compound, 1-(2-Methoxyphenyl)piperazine, and general chemical principles.

Inferred Hazard Profile

Safety Data Sheets for the closely related compound, 1-(2-Methoxyphenyl)piperazine, classify it as a hazardous substance. This is our primary data point for assessing risk.

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or mist.[2]

The sulfate salt form is unlikely to mitigate these hazards. Therefore, 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate must be handled as a corrosive and irritating compound.

Hazard Classification (Inferred)GHS CategoryPrecautionary Statement
Skin Corrosion / IrritationCategory 1C / 2Causes severe skin burns and eye damage; Causes skin irritation.[1]
Serious Eye Damage / IrritationCategory 1 / 2ACauses serious eye damage; Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.
The Regulatory Imperative: RCRA and Waste Characterization

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] According to RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.

4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate is not a listed hazardous waste. However, based on the data for its parent compound, it is highly likely to exhibit the characteristic of corrosivity (EPA hazardous waste number D002) .[4] It is the legal responsibility of the waste generator (the laboratory) to make this determination.[5] To ensure compliance and safety, it is best practice to manage this compound as a characteristic hazardous waste.

Crucially, the EPA strictly prohibits the sewering of hazardous waste pharmaceuticals. [6] This ban is in effect nationwide and applies to all healthcare and laboratory facilities.

Part 2: Pre-Disposal and Handling Protocol

Proper handling and storage before disposal are critical to preventing accidental exposure and ensuring the safety of all personnel.

Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this material, from initial use to final packaging for disposal.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][7] Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[7]

  • Body Protection: A lab coat or a chemical-resistant apron is required. For larger quantities, a full protective suit may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[8] All handling of the solid material should occur within a certified chemical fume hood to minimize inhalation risk.[1]

Waste Segregation and Storage

Proper segregation prevents dangerous chemical reactions within waste containers.

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • Segregate from Incompatibles: Store the waste container away from strong oxidizing agents and strong acids.[9] As a piperazine derivative, this compound is basic and can react exothermically with acids.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate," and an indication of its corrosive hazard.

  • Secure Storage: Keep the waste container tightly closed except when adding waste.[2] Store it in a designated, secondary containment area that is cool, dry, and well-ventilated.[1][2]

Part 3: Step-by-Step Disposal Workflow

The only compliant and safe method for disposing of this chemical is through a licensed hazardous waste management company. Under no circumstances should this material be disposed of down the drain or in the regular trash. [7][10]

Disposal Decision and Execution Flow

The following diagram outlines the required workflow for the disposal of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_emergency Contingency gen Waste Generation: 4-(2-Methoxyphenyl)piperazine- 1-carboximidamide sulfate ppe Don Required PPE (Goggles, Face Shield, Gloves, Coat) gen->ppe spill Spill or Exposure Event gen->spill fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood characterize Step 1: Characterize Waste (Assume Corrosive, D002) fume_hood->characterize package Step 2: Package Waste - Seal in compatible container - Affix 'Hazardous Waste' label characterize->package segregate Step 3: Segregate & Store - Away from incompatible materials - In secondary containment package->segregate vendor Step 4: Professional Disposal Contact licensed hazardous waste disposal service for pickup. segregate->vendor emergency_protocol Follow Emergency Protocol: - Evacuate & alert personnel - Consult SDS - Provide first aid spill->emergency_protocol

Disposal workflow for 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate.
Protocol Steps:
  • Waste Characterization: Formally classify the waste as hazardous, exhibiting the characteristic of corrosivity (D002).

  • Containerization and Labeling:

    • Carefully transfer the waste into a designated hazardous waste container. Use a funnel or other transfer device to prevent spills.

    • Ensure the exterior of the container is clean and free of contamination.

    • Apply a completed hazardous waste tag, including the accumulation start date, full chemical name, and associated hazards.

  • Accumulation: Store the sealed container in your lab's designated satellite accumulation area or central hazardous waste storage area, in compliance with institutional and RCRA guidelines.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to schedule a pickup.[7] Provide them with a complete and accurate description of the waste.

Part 4: Decontamination and Spill Management

Decontaminating Empty Containers

Empty containers that once held this chemical are not considered "RCRA empty" until all residues have been removed by commonly employed practices.[6]

  • Gross Contamination: For containers with significant residue, treat the container itself as hazardous waste.

  • Trace Contamination: For containers with only trace residue, triple-rinse with a suitable solvent (e.g., water, if soluble, followed by an appropriate organic solvent). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can often be disposed of as non-hazardous waste, but the label must be completely defaced or removed.[11]

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: Prevent the spread of the material. Do not let the product enter drains.[7]

  • Cleanup:

    • For small spills of solid material, carefully sweep up the material without creating dust and place it into a labeled container for hazardous waste disposal.[2]

    • Use personal protective equipment during cleanup.

    • Decontaminate the spill area with an appropriate cleaning solution.

  • Reporting: Report the spill to your institution's EH&S department in accordance with local policy.

By adhering to this comprehensive disposal guide, researchers can ensure they are not only compliant with federal and local regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3). Vertex AI Search.
  • Information for Hospitals, Pharmacies and Other Businesses that Have Medicines to Dispose. (2026, January 22). U.S. Environmental Protection Agency (EPA).
  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. (2024, August 15). Republic Services.
  • Management of Hazardous Waste Pharmaceuticals. (2026, January 22). U.S. Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET: 1-(2-Methoxyphenyl)piperazine. (2025, November 16). TCI Chemicals.
  • SAFETY DATA SHEET: 1-(2-Methoxyphenyl)piperazinium chloride. (2010, October 18). Thermo Fisher Scientific.
  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet: TERT-BUTYL 4-(2-METHOXYPHENYLAMINO) PIPERIDINE-1-CARBOXYLATE. (2024, November 1). Aaron Chemicals.
  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer.
  • 4-(2-METHOXYPHENYL)PIPERIDINE - Safety Data Sheet. (2026, March 20). ChemicalBook.
  • SAFETY DATA SHEET: Piperazine. (2018, January 18). Fisher Scientific.
  • SAFETY DATA SHEET: 1-(4-Methoxyphenyl)piperazine dihydrochloride. Thermo Fisher Scientific.
  • SAFETY DATA SHEET: 4-(2-Methoxyphenyl)piperidine. Fisher Scientific.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
  • Piperazine - Material Safety Data Sheet. Santa Cruz Biotechnology.
  • Safety Data Sheet: 4-hydroxy-3-Methoxyphenylglycol (piperazine salt). (2025, August 5). Cayman Chemical.
  • Chemical Waste Storage and Disposal. University of Notre Dame.
  • Disposal of Waste MDI and Used MDI Storage Containers. American Chemistry Council.
  • EPA Subpart P Regulations Regulatory Relief. Pharmaceutical Waste Management, PharmWaste Technologies.
  • SAFETY DATA SHEET: Piperazine. (2025, May 1). Fisher Scientific.

Sources

Handling

Personal protective equipment for handling 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate

Handling uncharacterized or highly potent active pharmaceutical ingredients (APIs) requires a rigorous, scientifically grounded approach to laboratory safety. As an arylpiperazine derivative, 4-(2-Methoxyphenyl)piperazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling uncharacterized or highly potent active pharmaceutical ingredients (APIs) requires a rigorous, scientifically grounded approach to laboratory safety. As an arylpiperazine derivative, 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate (CAS: 1417569-31-3) must be treated with stringent operational containment [3].

Arylpiperazines are widely utilized in neuropharmacology due to their high affinity for monoamine receptors (such as 5-HT and dopamine receptors) [1]. Consequently, unintended exposure can lead to central nervous system (CNS) effects. Furthermore, the carboximidamide moiety is frequently associated with acute oral toxicity, skin sensitization, and severe ocular irritation [2]. Because this compound is supplied as a sulfate salt, it exists as a fine, highly electrostatic crystalline powder, significantly elevating the risk of aerosolization and inhalation during routine handling.

The following guide provides a comprehensive, causality-driven operational and safety framework for researchers handling this compound.

Quantitative Hazard & Physicochemical Profiling

To design an effective safety protocol, we must first establish the baseline physical and toxicological parameters of the compound. The table below synthesizes the structural properties and extrapolated hazard data based on analogous arylpiperazine and carboximidamide derivatives [3, 4].

ParameterSpecification / Hazard AssessmentOperational Implication
Chemical Identity 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfateTarget specific 5-HT/Dopamine receptors; treat as a potent API.
CAS Registry Number 1417569-31-3 (Sulfate salt) / 77723-23-0 (Free base)Ensure SDS matching specifically for the sulfate salt form.
Physical State Fine crystalline solid (Sulfate salt)High risk of triboelectric charging (static) and aerosolization.
Acute Toxicity (Oral) Category 3/4 (Extrapolated)Strict prohibition of mouth pipetting; requires rigorous hand hygiene.
Ocular/Skin Hazard Severe Irritant / Potential SensitizerMandates enclosed eye protection and double-gloving.
Environmental Fate Harmful to aquatic life (Long-lasting effects)Absolute prohibition of drain disposal; requires dedicated solvent waste.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct response to the physicochemical vulnerabilities of the compound. The sulfate salt's propensity to generate airborne dust dictates a defense-in-depth strategy.

  • Respiratory Protection: Primary handling must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing enclosure (e.g., ventilated balance enclosure). If handling outside of primary containment is unavoidable (e.g., during a major spill), a NIOSH-approved P100 particulate respirator or Powered Air-Purifying Respirator (PAPR) is mandatory.

  • Dermal Protection (Hands): Double-gloving is required. Use extended-cuff nitrile gloves (minimum 0.11 mm thickness). Causality: While the sulfate salt is polar, accidental solubilization in sweat or laboratory solvents (like DMSO) can facilitate rapid transdermal absorption of the arylpiperazine core. The inner glove tucks under the lab coat cuff, while the outer glove goes over the cuff to create a continuous barrier.

  • Ocular Protection: Snug-fitting, unvented chemical safety goggles. Standard safety glasses leave the orbital cavity exposed to aerosolized dust, which can dissolve in the tear film and cause severe mucosal irritation [2].

  • Body Protection: A disposable Tyvek suit or a dedicated, fluid-resistant lab coat with knit cuffs. Do not wear this coat outside the designated API handling zone.

Standard Operating Procedure: Weighing and Solubilization

To ensure a self-validating system, every step in this protocol includes a verification check to confirm that the safety mechanism is actively functioning.

Step 1: Environmental Preparation & Validation

  • Turn on the ventilated balance enclosure or BSC.

  • Validation Check: Perform a localized smoke test (using a smoke pencil or dry ice) at the face of the enclosure. A steady, undisturbed inward flow validates that aerosolized particulates will not breach your breathing zone.

  • Place an anti-static bar (ionizer) next to the microbalance. Causality: Sulfate powders accumulate static charge during shipping. The ionizer neutralizes this charge, preventing the powder from repelling off the spatula and contaminating the workspace.

Step 2: The Weighing Mechanics

  • Don all required PPE (see Matrix above).

  • Pre-weigh a sealed, empty amber glass vial (tare).

  • Open the chemical container only within the active airflow of the enclosure.

  • Using a disposable, anti-static polypropylene spatula, transfer the desired mass into the tared vial.

  • Cap the vial tightly before removing it from the balance to read the final mass. Causality: Capping the vial prevents micro-currents in the enclosure from displacing the powder and skewing the microbalance reading.

Step 3: Solubilization and Containment

  • Arylpiperazines are highly soluble in DMSO or dimethylformamide (DMF) [1].

  • Inject the solvent directly into the sealed vial through a septum using a syringe, or open the vial strictly inside the hood to add the solvent.

  • Vortex the solution until visually clear.

  • Validation Check: Inspect the bottom of the vial against a light source to ensure no undissolved micro-crystals remain, which could cause dosing inaccuracies in downstream assays.

Spill Response & Decontamination Pathway

Dry powder spills are the most critical point of failure in chemical handling. Never sweep a dry sulfate salt. Sweeping introduces mechanical energy that instantly aerosolizes the powder, maximizing inhalation risk.

SpillResponse Start Powder Spill Detected Assess Assess Spill Volume & Location Start->Assess Minor Minor (< 50 mg) Inside Fume Hood Assess->Minor Major Major (> 50 mg) Outside Containment Assess->Major WetWipe 1. Wet Wipe with 70% Ethanol/Water Minor->WetWipe Evacuate 1. Evacuate Area & Alert Safety Officer Major->Evacuate Decon 2. Wash Surface with Soap & Water WetWipe->Decon Waste Dispose as Hazardous Solid Waste Decon->Waste DonPPE 2. Don P100 Respirator & Double Gloves Evacuate->DonPPE Contain 3. Cover with Wet Absorbent Pad DonPPE->Contain Contain->Waste

Decision matrix and workflow for 4-(2-Methoxyphenyl)piperazine-1-carboximidamide sulfate spill response.

Waste Disposal Plan

Carboximidamides and arylpiperazines frequently exhibit chronic aquatic toxicity [4]. Improper disposal can lead to severe environmental contamination.

  • Solid Waste: All disposable spatulas, empty chemical vials, contaminated weigh boats, and the outer layer of gloves must be placed in a puncture-resistant, sealable biohazard/chemical waste bin. Label explicitly as "Toxic Solid Waste - Arylpiperazine Derivative."

  • Liquid Waste: Solutions containing the compound (e.g., DMSO stock solutions or aqueous assay buffers) must be collected in a compatible, high-density polyethylene (HDPE) liquid waste carboy.

  • Segregation: Ensure liquid waste is correctly categorized as Halogenated or Non-Halogenated depending on the primary solvent used. Do not mix with incompatible oxidizing agents.

References

  • PubChem. "2-Chlorobenzene-1-carboximidamide." National Library of Medicine. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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